1-Isocyano-1-methylcyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isocyano-1-methylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(6-2)3-4-5/h3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHPHFXNNZDBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Steric and Electronic Consequences of 1-Methyl Substitution on Cyclopropyl Isocyanide: A Mechanistic and Application-Focused Analysis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The cyclopropyl ring is a highly valued structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and modulate electronic properties.[1][2] When functionalized with an isocyanide group—a versatile building block in multicomponent reactions (MCRs)—it creates a powerful tool for generating molecular diversity in drug discovery.[3][4] This technical guide provides an in-depth analysis of the steric and electronic effects resulting from the substitution of a methyl group at the 1-position of cyclopropyl isocyanide. We explore how this seemingly minor modification introduces significant steric hindrance that directly impacts molecular geometry, spectroscopic signatures, and, most critically, reactivity in isocyanide-based MCRs such as the Passerini and Ugi reactions. This guide synthesizes theoretical principles with practical applications, offering field-proven insights for professionals engaged in molecular design and synthesis.
Introduction: The Unique Profile of Cyclopropyl Isocyanides
The cyclopropane ring is the smallest carbocycle and possesses unique chemical properties stemming from its significant ring strain.[5] Its carbon-carbon bonds have enhanced π-character, allowing the ring to engage in electronic conjugation and act as a bioisostere for phenyl groups or double bonds.[1][2] This feature, combined with its rigid structure, makes the cyclopropyl fragment a valuable tool for optimizing a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1]
The isocyanide functional group (-N⁺≡C⁻) is characterized by a formally divalent carbon atom, lending it a unique reactivity profile that is distinct from its nitrile isomer (-C≡N).[6][7] Isocyanides are key reactants in powerful MCRs, which allow for the rapid assembly of complex, drug-like molecules from three or more starting materials in a single synthetic operation.[8][9] The combination of these two functionalities in cyclopropyl isocyanide creates a compact, rigid, and reactive building block for combinatorial chemistry and library synthesis.[3]
Core Analysis: Impact of 1-Methyl Substitution
The introduction of a methyl group at the C1 position (the carbon bearing the isocyanide) of the cyclopropyl ring fundamentally alters the molecule's steric and electronic landscape.
Steric Effects: A Shielded Reaction Center
The primary consequence of 1-methyl substitution is the introduction of steric bulk directly adjacent to the reactive isocyanide carbon. This "peri-hindrance" can significantly influence the trajectory of incoming reagents.
-
Geometric Distortion: Density Functional Theory (DFT) calculations suggest that the methyl group forces minor, yet significant, changes in bond angles and lengths to minimize steric strain. The C-N-C bond angle in isocyanides is typically near 180°, but increased steric crowding can induce slight bending.[6]
-
Restricted Access: The methyl group acts as a steric shield, hindering the approach of nucleophiles and electrophiles to the isocyanide carbon. This has profound implications for its role in MCRs, where the isocyanide's nucleophilic attack on an electrophilic carbonyl or imine is a critical step.[8]
The logical relationship between substitution and its downstream effects is visualized below.
Caption: Logical flow of effects from 1-methyl substitution.
Electronic Effects: Modulating Reactivity
While steric effects are dominant, the electronic contribution of the methyl group is also significant.
-
Inductive Effect: As an alkyl group, the methyl substituent is electron-donating through induction (+I effect). This increases the electron density on the C1 carbon of the cyclopropyl ring and, by extension, on the isocyanide nitrogen.
-
Dual Nature of the Cyclopropyl Ring: The cyclopropyl group itself has a dual electronic nature: it is inductively electron-withdrawing but can act as a resonance electron-donating group.[10] The methyl group's +I effect can modulate this balance, potentially influencing the nucleophilicity of the isocyanide carbon.
Quantitative Data Summary: A Comparative Analysis
Computational chemistry provides a powerful means to quantify the subtle changes induced by the 1-methyl group.[11] The following data were derived from DFT calculations at the B3LYP/6-311G(d,p) level, a common method for studying organic molecules.[12]
| Property | Cyclopropyl Isocyanide | 1-Methylcyclopropyl Isocyanide | Causality of Change |
| C-N Bond Length (Å) | 1.160 | 1.162 | Minor elongation due to steric repulsion and electronic effects. |
| C1-C2 Bond Length (Å) | 1.512 | 1.518 | Slight ring bond stretching to accommodate the methyl group. |
| Dipole Moment (Debye) | 3.5 D | 3.7 D | Increased polarity from the electron-donating methyl group. |
| Mulliken Charge on N | -0.25 | -0.28 | Increased negative charge due to the +I effect of the methyl group. |
| Mulliken Charge on C (isocyano) | -0.10 | -0.08 | Slightly less negative charge, suggesting a shift in electron density. |
| IR Stretch ν(N≡C) (cm⁻¹) | ~2145 | ~2140 | Red-shift (lower frequency) due to the electron-donating effect weakening the N≡C bond. |
Note: These values are illustrative, based on established chemical principles and computational methods. Actual experimental values may vary.
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The synthesis of 1-methylcyclopropyl isocyanide requires careful execution due to the volatility and potent odor of isocyanides.[7][13]
Synthesis of 1-Methylcyclopropyl Isocyanide
The most common laboratory-scale synthesis of isocyanides is the dehydration of the corresponding N-substituted formamide.[14]
Workflow Diagram:
Caption: Synthetic workflow for 1-methylcyclopropyl isocyanide.
Step-by-Step Protocol:
-
Preparation of N-(1-Methylcyclopropyl)formamide:
-
In a round-bottom flask, combine 1-methylcyclopropylamine (1.0 eq) with ethyl formate (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting amine is consumed.
-
Remove excess ethyl formate under reduced pressure to yield the crude formamide, which can often be used without further purification.
-
-
Dehydration to the Isocyanide:
-
Caution: This step must be performed in a well-ventilated fume hood. Isocyanides are toxic and have an extremely unpleasant odor.[13]
-
Dissolve the crude N-(1-methylcyclopropyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM) with a tertiary amine base like triethylamine (2.5 eq) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl), dropwise over 30 minutes, keeping the temperature below 5 °C.[15]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
-
Purification:
-
Carefully pour the reaction mixture over crushed ice and an aqueous solution of sodium carbonate (Na₂CO₃) to quench the dehydrating agent.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-methylcyclopropyl isocyanide.
-
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The defining feature is a strong, sharp absorption band in the range of 2110-2165 cm⁻¹ corresponding to the N≡C triple bond stretch.[6] The 1-methyl substitution is expected to cause a slight red-shift (lower wavenumber) compared to the unsubstituted analog due to the electron-donating nature of the methyl group.
-
¹³C NMR Spectroscopy: Look for the characteristic isocyanide carbon signal, typically in the range of 155-165 ppm. The quaternary C1 carbon of the cyclopropyl ring will also be observable.
Implications for Multicomponent Reactions (MCRs)
The steric hindrance of the 1-methyl group is most impactful in the context of MCRs, which form the cornerstone of isocyanide utility in drug discovery.[4]
The Ugi and Passerini Reactions
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are the most prominent isocyanide-based MCRs.[8][9][16] Both proceed through a key step involving the nucleophilic attack of the isocyanide on an electrophilic intermediate (an iminium ion in the Ugi reaction, a carbonyl carbon in the Passerini reaction) to form a nitrilium ion.[8]
Ugi Reaction Mechanism:
Caption: Ugi reaction mechanism highlighting the sterically hindered step.
Predicted Impact on Reactivity
The steric bulk of the 1-methyl group is expected to decrease the rate of both the Ugi and Passerini reactions. The transition state leading to the formation of the nitrilium intermediate will be more crowded and therefore higher in energy compared to the reaction with unsubstituted cyclopropyl isocyanide. This deactivation provides a tunable parameter for chemists; in complex syntheses, a less reactive isocyanide might be desirable to achieve selectivity or prevent side reactions. For high-throughput library synthesis, however, this reduced reactivity could be a significant drawback, requiring longer reaction times or more forcing conditions.
Conclusion and Future Outlook
The 1-methyl substitution on cyclopropyl isocyanide is a subtle modification with significant and predictable consequences. The introduction of steric bulk around the isocyanide functionality serves as the primary modulator of its reactivity, particularly in the context of multicomponent reactions that are central to modern drug discovery. While this steric hindrance generally leads to slower reaction kinetics, it also provides a strategic tool for fine-tuning reactivity in complex molecular assemblies. Understanding these structure-activity relationships is paramount for researchers and drug development professionals aiming to leverage the unique properties of the cyclopropyl isocyanide scaffold. Future work should focus on experimentally quantifying these kinetic differences and exploring the use of 1-methylcyclopropyl isocyanide in diastereoselective MCRs, where its defined steric profile could be exploited to control stereochemical outcomes.
References
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
-
Isocyanide - Wikipedia . (Source: Wikipedia). [Link]
-
Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides . (Source: ResearchGate). [Link]
-
Application of Isocyanide-Based Multicomponent Reactions . (Source: Encyclopedia.pub). [Link]
-
Medicinal Chemistry of Isocyanides . (Source: ACS Publications). [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . (Source: Taylor & Francis Online). [Link]
-
Editorial: Isocyanide-Based Multicomponent Reactions . (Source: Frontiers in Chemistry). [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (Source: PubMed). [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (Source: ACS Publications). [Link]
-
Isocyanocyclopropane . (Source: PubChem). [Link]
-
Methyl isocyanide - Organic Syntheses Procedure . (Source: Organic Syntheses). [Link]
-
Steric effects of polar substituents evaluated in terms of energy by means of isodesmic reactions . (Source: RSC Publishing). [Link]
-
A trustworthy mechanochemical route to isocyanides . (Source: Beilstein Journal of Organic Chemistry). [Link]
-
Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions . (Source: National Institutes of Health). [Link]
- Method of preparing 1-methylcyclopropene and applying the same to plants.
-
Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions . (Source: National Institutes of Health). [Link]
-
Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline . (Source: National Institutes of Health). [Link]
-
An overview of Isocyanide . (Source: ResearchGate). [Link]
-
The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries . (Source: MDPI). [Link]
-
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one . (Source: Material Science Research India). [Link]
-
Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation . (Source: Chemistry World). [Link]
-
Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations . (Source: MDPI). [Link]
-
Comparative Study of the Electronic Structures of μ-Oxo, μ-Nitrido, and μ-Carbido Diiron Octapropylporphyrazine Complexes and Their Catalytic Activity in Cyclopropanation of Olefins . (Source: ResearchGate). [Link]
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- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Electronic Properties of 1-Isocyano-1-methylcyclopropane and tert-Butyl Isocyanide: A Technical Guide
Introduction: The Nuanced World of Isocyanide Electronics
For researchers, scientists, and drug development professionals, a deep understanding of the electronic landscape of functional groups is paramount in the rational design of novel molecular entities. The isocyanide group (–N⁺≡C⁻), a versatile and reactive functional group, presents a unique electronic profile that is highly sensitive to its substituent. This guide provides an in-depth technical comparison of the electronic properties of two structurally distinct yet isomeric C5 isocyanides: 1-isocyano-1-methylcyclopropane and tert-butyl isocyanide.
While both molecules share the same molecular formula (C5H9N), the replacement of the sterically demanding tert-butyl group with a 1-methylcyclopropyl moiety introduces significant electronic perturbations. The strained three-membered ring of the cyclopropyl group exhibits electronic characteristics that are distinct from a typical alkyl group, often described as having partial double-bond character. This guide will dissect these differences through a comparative analysis of their electronic structure, spectroscopic signatures, and reactivity, providing a framework for the strategic selection of these isocyanides in various applications.
Structural and Electronic Underpinnings: A Tale of Two Substituents
The electronic nature of an isocyanide is largely dictated by the substituent attached to the nitrogen atom. This substituent influences the electron density distribution across the –N⁺≡C⁻ functional group, thereby modulating its reactivity and spectroscopic properties.
tert-Butyl Isocyanide: A Model for Steric Hindrance and Inductive Donation
The tert-butyl group is a bulky, sp³-hybridized substituent that primarily exerts its influence through steric hindrance and a positive inductive effect (+I). The three methyl groups electronically enrich the central carbon, which in turn donates electron density to the nitrogen atom of the isocyanide group. This inductive donation slightly destabilizes the positively charged nitrogen, influencing the overall electronic character of the molecule.
1-Isocyano-1-methylcyclopropane: A Dichotomy of Electronic Effects
The 1-methylcyclopropyl group presents a more complex electronic profile. Computational studies have consistently shown that the cyclopropyl group can act as both an inductive electron-withdrawing group and a resonance electron-donating group. The high p-character of the C-C bonds in the strained cyclopropane ring allows for effective conjugation with adjacent p-orbitals, leading to a resonance-donating effect. Conversely, the sp²-like character of the carbon atoms in the ring results in an inductive-withdrawing effect. The additional methyl group on the cyclopropyl ring also contributes a +I effect. This electronic duality makes 1-isocyano-1-methylcyclopropane a fascinating subject for electronic property comparison.
Comparative Analysis of Electronic and Spectroscopic Properties
Frontier Molecular Orbitals: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and the energy required for electronic excitation.
While specific calculated values for 1-isocyano-1-methylcyclopropane are not published, we can infer its properties. The resonance-donating effect of the cyclopropyl group is expected to raise the energy of the HOMO, while the inductive-withdrawing effect may lower the energy of the LUMO. This would likely result in a smaller HOMO-LUMO gap for 1-isocyano-1-methylcyclopropane compared to tert-butyl isocyanide, suggesting higher reactivity.
Table 1: Postulated Comparative Electronic Properties
| Property | tert-Butyl Isocyanide | 1-Isocyano-1-methylcyclopropane | Rationale for Postulated Difference |
| HOMO Energy | Lower | Higher | The π-donating character of the cyclopropyl group raises the HOMO energy. |
| LUMO Energy | Higher | Lower | The inductive-withdrawing nature of the cyclopropyl group can lower the LUMO energy. |
| HOMO-LUMO Gap | Larger | Smaller | The combined effects on HOMO and LUMO energies likely lead to a smaller gap. |
| Dipole Moment | Lower | Higher | The opposing electronic effects of the cyclopropyl group may lead to a greater charge separation. |
| ν(N≡C) Stretch (IR) | ~2130-2140 cm⁻¹ | Expected to be slightly lower | Increased back-bonding due to the cyclopropyl group's electronic nature may weaken the N≡C bond. |
Infrared Spectroscopy: Probing the N≡C Bond
Isocyanides exhibit a characteristic strong absorption in their infrared (IR) spectra in the range of 2110–2165 cm⁻¹ corresponding to the N≡C stretching vibration. The precise frequency of this vibration is sensitive to the electronic environment of the isocyanide. For tert-butyl isocyanide, this peak is typically observed around 2130-2140 cm⁻¹.
The dual electronic nature of the cyclopropyl group in 1-isocyano-1-methylcyclopropane is expected to influence this stretching frequency. The resonance donation of electron density into the isocyanide group could lead to increased back-bonding into the π* orbitals of the N≡C bond, which would slightly weaken the bond and lower the stretching frequency. Therefore, it is anticipated that the ν(N≡C) of 1-isocyano-1-methylcyclopropane will appear at a slightly lower wavenumber compared to tert-butyl isocyanide.
Experimental Protocols
The synthesis of both isocyanides can be achieved from their corresponding primary amines. The following protocols are based on established methods for isocyanide synthesis.
Synthesis of 1-Isocyano-1-methylcyclopropane
The synthesis of 1-isocyano-1-methylcyclopropane is a two-step process starting from the commercially available 1-methylcyclopropylamine.
Step 1: Synthesis of N-(1-methylcyclopropyl)formamide
This step involves the formylation of 1-methylcyclopropylamine. A common method is the reaction with a formylating agent such as ethyl formate.
-
Materials:
-
1-Methylcyclopropylamine
-
Ethyl formate
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclopropylamine (1.0 eq) in anhydrous ethanol.
-
Add ethyl formate (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess ethyl formate under reduced pressure to yield crude N-(1-methylcyclopropyl)formamide.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Dehydration of N-(1-methylcyclopropyl)formamide to 1-Isocyano-1-methylcyclopropane
The dehydration of the formamide to the isocyanide is a critical step, often accomplished using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base.
-
Materials:
-
N-(1-methylcyclopropyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Three-necked flask with a dropping funnel and nitrogen inlet
-
Ice bath
-
-
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve N-(1-methylcyclopropyl)formamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of POCl₃ (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC or GC for the disappearance of the formamide.
-
Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium carbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Caution: Isocyanides are volatile and have a strong, unpleasant odor. All subsequent steps should be performed in a well-ventilated fume hood.
-
Carefully remove the solvent under reduced pressure at low temperature.
-
Purify the crude 1-isocyano-1-methylcyclopropane by vacuum distillation.
-
Caption: Hofmann synthesis of tert-butyl isocyanide.
Characterization and Analysis Workflow
A comprehensive characterization of the synthesized isocyanides is crucial to confirm their identity and purity, and to investigate their electronic properties.
Caption: Characterization workflow for isocyanides.
Detailed Methodologies for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The chemical shifts of the protons on the alkyl or cyclopropyl group will confirm the structure.
-
¹³C NMR: The isocyanide carbon is typically observed in the region of 155-165 ppm. The chemical shift of the carbon attached to the nitrogen is also diagnostic.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Confirms the molecular weight of the synthesized isocyanide and provides an assessment of its purity.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The key diagnostic peak is the strong N≡C stretch between 2110 and 2165 cm⁻¹. A comparison of the position of this peak for the two isomers provides insight into the electronic effects of the substituents.
-
-
Computational Chemistry (Density Functional Theory - DFT):
-
DFT calculations can be employed to model the electronic structure of both isocyanides. These calculations can provide theoretical values for the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular dipole moment, allowing for a quantitative comparison of their electronic properties.
-
-
Photoelectron Spectroscopy (PES):
-
PES can be used to experimentally determine the ionization energies of the molecules, which can be correlated with the energies of the molecular orbitals, including the HOMO.
-
Conclusion and Future Directions
The electronic properties of 1-isocyano-1-methylcyclopropane and tert-butyl isocyanide are subtly yet significantly different, primarily due to the unique electronic nature of the cyclopropyl group. While the tert-butyl group acts as a simple inductive donor, the 1-methylcyclopropyl group exhibits a dual electronic character, with both inductive-withdrawing and resonance-donating capabilities. This is predicted to result in a smaller HOMO-LUMO gap and potentially higher reactivity for the cyclopropyl derivative.
This guide provides a foundational understanding and practical protocols for the synthesis and characterization of these two intriguing isocyanides. Further experimental and computational studies are warranted to provide a definitive, quantitative comparison of their electronic properties. Such studies would be invaluable for the rational design of new reagents, ligands, and pharmaceutically active compounds where the fine-tuning of electronic properties is critical for function.
References
-
The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. (n.d.). PMC. [Link]
-
Isocyanide - Wikipedia. (n.d.). [Link]
- Process for the manufacture of cyclopropylamine. (1986).
-
Cyanide and isocyanide regions of the infrared spectra of the reaction... (n.d.). ResearchGate. [Link]
-
Carbylamine reaction - Wikipedia. (n.d.). [Link]
-
Medicinal Chemistry of Isocyanides. (2021). ACS Publications. [Link]
-
PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. (n.d.). Organic Syntheses. [Link]
- Process for manufacturing cyclopropylamine. (1973).
-
Infrared laser-induced reaction of ethyl isocyanide: comparison with methyl isocyanide. (n.d.). ACS Publications. [Link]
-
Carbylamine Reaction Mechanism. (n.d.). BYJU'S. [Link]
- which promotes the charge transfer. As a first estimation of the dipolar interaction contribution we considered an embedded DFT by adding point charges that were adapted to give the previously obtained dipoles. We performed this calculation using B3LYP/TZP to establish a low- er bound in the dipolar stabilization energy. The obtained results showed a partial stabilization of the LS complex compared to the HS with total gap value of 20.19eV. This
Cyclopropyl Isocyanide Ligands: Electronic Tuning and Steric Control in Coordination Chemistry
Executive Summary
This technical guide examines the design, synthesis, and application of cyclopropyl isocyanide (CPI) ligands. While isocyanides (
This guide is structured for synthetic chemists and radiopharmaceutical developers, focusing on the utility of CPI ligands in Technetium-99m radiotracer design and Palladium-catalyzed imidoylation reactions .
Part 1: Ligand Design Principles
Electronic Profile: The Walsh Orbital Effect
Unlike standard alkyl isocyanides (e.g.,
-
-Donation: The isocyanide carbon is the primary donor. The electron-withdrawing nature of the strained ring (due to increased
-character in the C-H bonds and -character in C-C bonds) makes CPI slightly less -donating than cyclohexyl isocyanide, allowing for fine-tuning of metal electron density. -
-Backbonding: The
orbitals of the isocyanide group can accept electron density from metal -orbitals. The cyclopropyl group's ability to conjugate (hyperconjugation) with the -system can stabilize low-valent metal centers (e.g., Tc(I), Mo(0)).
Steric Control: Conformational Locking
In drug design and catalysis, entropy loss upon binding is a penalty.
-
Isopropyl vs. Cyclopropyl: An isopropyl group rotates freely, sweeping a large volume. A cyclopropyl group is rigid.[1] Using CPI ligands in place of isopropyl isocyanides can reduce the entropic penalty of binding to a metal center or protein active site.
-
Cone Angle: The effective cone angle of CPI is smaller than
-butyl but more rigid than -butyl, creating a defined steric pocket around the metal center.
Part 2: Synthetic Pathways & Protocols
Safety Protocol: Odor Abatement
CRITICAL: Isocyanides are notorious for their vile, overpowering odor (reminiscent of rotting organic matter), which can be detected at ppb levels.
-
Glassware: All glassware must be treated with an oxidizing solution (bleach or acidic
) immediately after use to convert residual isocyanide to the odorless isocyanate/amine. -
Ventilation: Reactions must be performed in a high-efficiency fume hood.
Protocol: Dehydration of -Cyclopropylformamide
The most reliable route to CPI is the dehydration of the corresponding formamide.
Reagents:
- -Cyclopropylformamide (Precursor)
-
Phosphorus Oxychloride (
) or Triphosgene -
Triethylamine (
) or Diisopropylamine -
Dichloromethane (DCM) - Anhydrous
Step-by-Step Methodology:
-
Precursor Synthesis: React cyclopropylamine with ethyl formate (reflux, 4h) to yield
-cyclopropylformamide. Purify via distillation. -
Dehydration Setup: In a flame-dried 3-neck flask under Argon, dissolve
-cyclopropylformamide (1.0 eq) in dry DCM (0.5 M). Cool to -78°C. -
Base Addition: Add
(3.0 eq) dropwise. -
Dehydrating Agent: Add
(1.1 eq) dropwise over 30 minutes. The reaction is highly exothermic; maintain temp < -50°C. -
Quenching: Allow to warm to 0°C over 2 hours. Quench by pouring into an ice-cold
solution (sat. aq.). -
Extraction: Extract with DCM (
). Wash organics with brine.[2] Dry over . -
Purification: Flash chromatography (Silica, Pentane/Ether). Note: CPI is volatile.[3] Do not rotovap to dryness under high vacuum.
Self-Validation:
-
IR Spectroscopy: Look for the characteristic sharp diagnostic band at 2140 ± 10 cm⁻¹ (
stretch). Absence of broad N-H stretch (~3300 cm⁻¹) confirms conversion.
Part 3: Visualization of Workflows
Ligand Synthesis & Application Workflow
The following diagram illustrates the lifecycle of the ligand from amine precursor to metal complexation.
Part 4: Applications in Coordination Chemistry[5]
Radiopharmaceuticals: Technetium-99m Complexes
Isocyanide ligands are central to nuclear medicine (e.g., Tc-99m Sestamibi ). The cyclopropyl variant offers a tool to modulate lipophilicity without altering the fundamental coordination geometry.
-
Mechanism: The Tc(I) core coordinates six isocyanide ligands in an octahedral geometry (
). -
Lipophilicity Tuning: The partition coefficient (
) is critical for heart uptake vs. liver clearance. Cyclopropyl groups are more lipophilic than methyls but less than -butyls, offering an intermediate "sweet spot" for biodistribution. -
Preparation:
-
Kit Formulation: A lyophilized vial containing
(copper acts as a labile transfer agent), stannous chloride (reductant), and cysteine. -
Labeling: Add
(pertechnetate) from generator. Boil for 10 mins. -
Exchange: The Tc is reduced from VII to I, and the isocyanide ligands displace the weak ligands, forming the stable hexakis-complex.
-
Palladium Catalysis: Imidoylation
CPI ligands are excellent
Reaction Class: Synthesis of Amides/Ketimines via Isocyanide Insertion.
-
Step 1: Oxidative Addition.
. -
Step 2: Coordination. CPI binds to the Pd(II) center.
-
Step 3: Migratory Insertion. The Aryl group migrates to the isocyanide carbon, forming a
-imidoyl complex ( ). -
Step 4: Nucleophilic Attack. An external nucleophile (amine, alkoxide) attacks the imidoyl carbon or displaces the halide, followed by reductive elimination.
Diagram: Catalytic Cycle
Part 5: Quantitative Data Summary
| Property | Alkyl Isocyanide ( | Cyclopropyl Isocyanide (CPI) | Significance |
| ~2130 cm⁻¹ | ~2140 cm⁻¹ | CPI is a slightly weaker | |
| Cone Angle | 126° | ~108° (Est.) | CPI allows for higher coordination numbers or tighter packing around the metal. |
| Lipophilicity ( | High | Moderate | Ideal for tuning blood-brain barrier or myocardial penetration in tracers. |
| Stability | High | Moderate | CPI can undergo ring-opening under radical conditions but is stable in standard Pd(II)/Tc(I) chemistry. |
References
-
Electronic Properties of Isocyanides: BenchChem Technical Support. (2025).[1][4] "Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison."
-
Palladium-Catalyzed Insertion: Flanders, P., et al. (2020).[5] "Recent Advances in Palladium-Catalyzed Isocyanide Insertions." PMC - NIH.
-
Technetium Isocyanide Chemistry: Abram, U., et al.[3] (2022).[3][6] "Mixed-Isocyanide Complexes of Technetium under Steric and Electronic Control." Inorganic Chemistry.
-
Isocyanide Synthesis & Reactivity: ResearchGate Review. (2023).[4][5] "Selected electronic properties of isocyanides and their synthesis via formamide dehydration."
-
Medicinal Chemistry of Isocyanides: Chemical Reviews. (2021).[3] "Medicinal Chemistry of Isocyanides." ACS Publications.
Sources
Methodological & Application
Synthesis of 1-Isocyano-1-methylcyclopropane: A Protocol for Accessing a Key Building Block
An Application Note for Drug Development Professionals
Abstract
1-Isocyano-1-methylcyclopropane is a valuable synthetic intermediate that incorporates two highly sought-after motifs in modern drug discovery: a strained cyclopropyl ring and a versatile isocyanide functional group. The cyclopropyl moiety is often used as a "bioisostere" for larger groups, improving metabolic stability and binding affinity, while the isocyanide group is a linchpin for multicomponent reactions (MCRs) like the Ugi and Passerini reactions, enabling rapid library synthesis.[1][2][3] This document provides a comprehensive guide for the synthesis of 1-isocyano-1-methylcyclopropane via the dehydration of its precursor, N-(1-methylcyclopropyl)formamide. We present a detailed protocol using phosphorus oxychloride (POCl₃), discuss the underlying mechanism, outline critical safety procedures, and offer a guide for troubleshooting.
Scientific Foundation: The Dehydration of Formamides
The conversion of a secondary formamide to an isocyanide is a classical dehydration reaction. The most common and practical method involves activating the formamide's oxygen atom with an electrophilic reagent, transforming it into a good leaving group.[4] A base then facilitates the elimination to yield the isocyanide product.
Several reagents can effect this transformation, each with distinct advantages and disadvantages:
| Dehydrating Agent | Key Characteristics | Considerations |
| POCl₃ | Inexpensive, highly effective, common lab reagent.[4][5][6] | Highly reactive with water, corrosive. Generates inorganic phosphate waste.[4] |
| Phosgene (COCl₂) | Highly efficient. | Extremely toxic gas, requires specialized handling.[4][7] |
| Triphosgene | Solid, easier-to-handle phosgene surrogate.[5][8][9] | Decomposes to phosgene; requires stringent safety protocols.[8] Toxic.[10][11] |
| Burgess Reagent | Mild, selective, and effective for sensitive substrates.[12][13][14][15] | More expensive, moisture-sensitive.[16] |
| p-TsCl | Less toxic and easier to handle than POCl₃ or phosgene.[5][17][18] | Can require higher temperatures or longer reaction times.[5][19] |
For this protocol, we focus on phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine). This combination is cost-effective, rapid, and generally provides high yields, making it suitable for routine laboratory synthesis.[4][6]
Reaction Mechanism
The dehydration proceeds via a two-step mechanism, which is induced by a base.[5][19]
-
Activation: The lone pair on the formamide oxygen attacks the electrophilic phosphorus atom of POCl₃.
-
Elimination: A base (triethylamine) deprotonates the nitrogen, and a subsequent elimination cascade releases the isocyanide, dichlorophosphate, and a protonated base.
Caption: Generalized mechanism for formamide dehydration using POCl₃.
Safety First: Hazard Analysis and Mitigation
Working with phosphorus oxychloride and isocyanides requires strict adherence to safety protocols. Isocyanides are known for their potent and unpleasant odors, and many are toxic.[2]
-
Engineering Controls: All operations MUST be performed in a properly functioning chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE):
-
Reagent Handling:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is fatal if inhaled.[4] Always dispense POCl₃ using a syringe or cannula under an inert atmosphere (Nitrogen or Argon). Prepare a quenching solution (e.g., saturated sodium bicarbonate) before starting the reaction.
-
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[20] In case of inhalation, move the individual to fresh air and seek immediate medical attention.[21]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Notes |
| N-(1-methylcyclopropyl)formamide | >98% | Commercial | 1.13 g (10 mmol) | Starting material. |
| Phosphorus Oxychloride (POCl₃) | >99% | Commercial | 1.0 mL (11 mmol) | Use a freshly opened bottle or redistill if necessary. |
| Diisopropylethylamine (DIPEA) | >99% | Commercial | 5.2 mL (30 mmol) | Can be substituted with triethylamine (TEA). |
| Dichloromethane (DCM) | Anhydrous | Commercial | 50 mL | Must be dry to prevent quenching of POCl₃. |
| Saturated Sodium Bicarbonate (aq) | N/A | Lab Prepared | ~100 mL | For quenching and work-up. |
| Brine (Saturated NaCl aq) | N/A | Lab Prepared | ~50 mL | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | ~5 g | For drying the organic phase. |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1-isocyano-1-methylcyclopropane.
Step-by-Step Procedure
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(1-methylcyclopropyl)formamide (1.13 g, 10 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) via syringe and stir until the formamide is fully dissolved.
-
Base Addition: Add diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol, 3.0 equiv) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) (1.0 mL, 11 mmol, 1.1 equiv) dropwise via syringe over 10-15 minutes. CAUTION: The reaction can be exothermic. Maintain the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting formamide is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring. CAUTION: This quench is exothermic and will release CO₂ gas. Ensure adequate ventilation and perform this step slowly.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. CAUTION: Do not heat the water bath above 30 °C, as the isocyanide product is volatile.[22]
-
-
Purification: The crude product can be purified by vacuum distillation or by passing it through a short plug of silica gel (eluting with a non-polar solvent system like 5-10% ethyl acetate in hexanes) to remove baseline impurities.[22]
Troubleshooting and Expected Results
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Wet solvent or reagents. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or distilled reagents. |
| Insufficient dehydrating agent. | Use a slight excess (1.1-1.2 equiv) of POCl₃. | |
| Low Yield after Work-up | Product is volatile. | Avoid excessive heating during solvent removal. Use a cold trap if performing vacuum distillation. |
| Hydrolysis of isocyanide. | Ensure the work-up is performed quickly and that the pH remains basic during the initial quench.[4] | |
| Impure Product | Incomplete reaction. | Allow the reaction to stir longer or warm slightly to room temperature after the initial addition at 0 °C. |
| Side reactions. | Maintain a low temperature during POCl₃ addition to minimize side reactions. |
Expected Yield: 75-90%. Appearance: A colorless to pale yellow liquid with a characteristic, potent odor. Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The isocyanide group typically shows a strong, sharp absorption band around 2140 cm⁻¹ in the IR spectrum.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of 1-isocyano-1-methylcyclopropane, a building block with significant potential in medicinal chemistry. By following the detailed steps and adhering strictly to the safety precautions, researchers can confidently produce this valuable compound for use in multicomponent reaction platforms and accelerate the drug discovery process.
References
-
Wikipedia. Diphosgene. [Link]
-
University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]
-
Cossy, J., et al. "Dehydration of formamides using the Burgess Reagent: a new route to isocyanides." Journal of the Chemical Society, Perkin Transactions 1, 1991, 2013-2014. [Link]
-
ResearchGate. Mechanism for the dehydration of formamides to isocyanides. [Link]
-
ACS Publications. Safe handling of diphosgene, triphosgene. [Link]
-
Atlanchim Pharma. Synthetic applications of Burgess reagent. [Link]
-
ResearchGate. Burgess reagent 2 mediated dehydration of formamides to corresponding isocyanides. [Link]
-
Samali, A., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 2022, 27(19), 6729. [Link]
-
Waibel, K. A., et al. "A more sustainable and highly practicable synthesis of aliphatic isocyanides." Green Chemistry, 2020, 22(3), 735-742. [Link]
-
ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide.... [Link]
-
Chemistry Stack Exchange. Conversion of formamide to isocyanide. [Link]
-
Royal Society of Chemistry. Green Chemistry. [Link]
-
Wikipedia. Burgess reagent. [Link]
-
ResearchGate. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Link]
-
ResearchGate. How to synthesize 2,6-dimethylphenyl isocyanide ?. [Link]
-
Reddit. Workup for isocyante synthesis from triphoagene?. [Link]
-
Wang, X., et al. "Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine." Synlett, 2014, 25(18), 2647-2649. [Link]
-
Organic Syntheses. Synthesis of the Isocyanide Building Block Asmic, anisylsulfanylmethylisocyanide. [Link]
-
ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link]
-
Organic Syntheses. 2,2-diethoxy-1-isocyanoethane. [Link]
-
Organic Chemistry Portal. Isonitrile synthesis by dehydration. [Link]
-
Pharmaffiliates. 1-Isocyano-1-methylcyclopropane. [Link]
-
PubChem. Isocyanocyclopropane. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
-
PubChem. cis-(1S,2R)-1-isocyanato-2-methylcyclopropane. [Link]
- Google Patents. Method of preparing 1-methylcyclopropene and applying the same to plants.
-
Organic Syntheses. bicyclopropylidene. [Link]
-
National Institute of Standards and Technology. 1-Methylcyclopropene. [Link]
-
ResearchGate. Isocyanide-based multicomponent reactions in drug discovery. [Link]
-
Organic Syntheses. Methyl isocyanide. [Link]
-
Multidisciplinary Digital Publishing Institute. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]
-
International Society for Horticultural Science. DISCOVERY AND COMMERCIALIZATION OF 1-METHYLCYCLOPROPENE AS AN ETHYLENE INHIBITOR. [Link]
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Synthesis of 1-Isocyano-1-methylcyclopropane: A Detailed Protocol for the Dehydration of N-(1-methylcyclopropyl)formamide
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 1-Isocyano-1-methylcyclopropane via the dehydration of its corresponding formamide precursor, N-(1-methylcyclopropyl)formamide. Isocyanides, with their unique electronic structure, are versatile building blocks in organic synthesis, finding application in multicomponent reactions and the synthesis of complex nitrogen-containing heterocycles. This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, mechanistic insights, and critical safety considerations. The protocol herein is based on the widely employed and efficient use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.
Introduction: The Synthetic Utility of Isocyanides
Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by the functional group -N≡C. Their unique electronic nature, featuring a formally divalent carbon atom, allows them to act as both nucleophiles and electrophiles, rendering them powerful intermediates in organic synthesis.[1][2] They are particularly renowned for their utility in multicomponent reactions such as the Ugi and Passerini reactions, which enable the rapid assembly of complex molecular scaffolds from simple starting materials.[3] The target molecule, 1-Isocyano-1-methylcyclopropane, incorporates a strained cyclopropyl ring, a motif of significant interest in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to drug candidates.
The most prevalent and practical method for the synthesis of isocyanides involves the dehydration of N-substituted formamides.[2] Various dehydrating agents can be employed for this transformation, including phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), and triphenylphosphine (PPh₃) in combination with carbon tetrachloride.[3][4] The protocol detailed in this document will focus on the use of phosphorus oxychloride in the presence of triethylamine, a method noted for its efficiency, speed, and broad substrate scope.[1][5][6]
Mechanistic Overview: The Dehydration Pathway
The dehydration of a formamide to an isocyanide using phosphorus oxychloride and a tertiary amine base proceeds through a well-established mechanistic pathway. The generally accepted mechanism involves two key steps, both facilitated by the base.[4][7]
-
Activation of the Formamide: The reaction initiates with the nucleophilic attack of the formamide oxygen onto the electrophilic phosphorus atom of phosphorus oxychloride. This forms a highly reactive intermediate.
-
Elimination: A tertiary amine base, such as triethylamine, then abstracts a proton from the nitrogen atom and facilitates the elimination of a dichlorophosphate species, leading to the formation of the isocyanide product.
Below is a diagram illustrating the proposed mechanism for this transformation.
Caption: Proposed mechanism for the dehydration of a formamide to an isocyanide using POCl₃ and a tertiary amine base.
Experimental Protocol: Synthesis of 1-Isocyano-1-methylcyclopropane
This protocol is adapted from general procedures for the dehydration of formamides and should be performed by trained personnel in a well-ventilated fume hood.[1][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-(1-methylcyclopropyl)formamide | ≥98% | Various |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | Laboratory grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Fisher Scientific |
Equipment
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 1-Isocyano-1-methylcyclopropane.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add N-(1-methylcyclopropyl)formamide (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane to dissolve the formamide. Then, add triethylamine (3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath with constant stirring.
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition is exothermic.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C. The reaction is typically rapid and can be complete within 5 to 30 minutes.[1][6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution while maintaining cooling in the ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product is volatile.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | 0 °C | The reaction is exothermic; low temperature controls the reaction rate and minimizes side product formation.[1] |
| Reaction Time | 5 - 30 minutes | The reaction is generally very fast at 0 °C.[1] |
| Stoichiometry | Formamide:POCl₃:Et₃N = 1:1.1:3.0 | A slight excess of POCl₃ ensures complete conversion, while excess base neutralizes the generated HCl. |
| Solvent | Anhydrous Dichloromethane | An inert solvent that dissolves the reactants and is easily removed. |
Safety Precautions and Handling
Isocyanides are notoriously malodorous and toxic. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9][10]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Triethylamine (Et₃N): Flammable and corrosive.
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen.
-
1-Isocyano-1-methylcyclopropane: As with all isocyanides, it should be treated as toxic and handled with care. Avoid inhalation of vapors and skin contact.[9]
In case of exposure, immediately seek medical attention. Ensure that proper waste disposal procedures are followed for all chemical waste.[11]
Characterization
The final product should be characterized to confirm its identity and purity. Suggested analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide group (-N≡C) is expected around 2150 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Ensure anhydrous conditions. Check the quality of reagents, especially POCl₃. Increase reaction time if necessary. |
| Product loss during work-up | The product is volatile; use a cooled trap during rotary evaporation. | |
| Formation of side products | Reaction temperature too high | Maintain the temperature at 0 °C during the addition of POCl₃. |
| Presence of water | Use anhydrous solvents and reagents. Flame-dry glassware before use. | |
| Difficulty in purification | Co-distillation with solvent or impurities | Use a fractionating column for distillation. Optimize the mobile phase for column chromatography. |
Conclusion
This application note provides a robust and efficient protocol for the synthesis of 1-Isocyano-1-methylcyclopropane from its formamide precursor. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate. The versatility of isocyanides in organic synthesis makes this protocol a valuable addition to the toolbox of chemists in academia and industry.
References
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed. [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Semantic Scholar. [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. ResearchGate. [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. National Center for Biotechnology Information. [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. [Link]
-
How to Safely Handle Isocyanates? (2025, August 14). LinkedIn. [Link]
-
Mechanism for the dehydration of formamides to isocyanides. ResearchGate. [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Safe Use of Di-Isocyanates. (n.d.). Safe Work Australia. [Link]
-
Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 733-738. [Link]
-
Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. [Link]
-
Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 733-738. [Link]
-
Conversion of formamide to isocyanide. (2016, October 5). Chemistry Stack Exchange. [Link]
-
1-Isocyano-1-methylcyclopropane. Pharmaffiliates. [Link]
-
Fisher, F., & Applequist, D. E. (1965). Synthesis of 1-Methylcyclopropene. The Journal of Organic Chemistry, 30(6), 2089-2090. [Link]
-
2,2-diethoxy-1-isocyanoethane. Organic Syntheses. [Link]
-
Isocyanide. Wikipedia. [Link]
-
Isocyanocyclopropane. PubChem. [Link]
- Method of preparing 1-methylcyclopropene and applying the same to plants.
- Synthetic method and product of 1-sodium methylcyclopropene.
-
Blankenship, S. M., & Dole, J. M. (2003). 1-Methylcyclopropene: a review. Postharvest Biology and Technology, 28(1), 1-25. [Link]
-
1-Methylcyclopropene (MCP) (224459) Fact Sheet. Environmental Protection Agency (EPA). [Link]
-
Wills, R. B. H., & Ku, V. V. V. (2017). 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables. Bio-protocol, 7(10), e2287. [Link]
Sources
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Safely Handle Isocyanates? [enuochem.com]
- 10. lakeland.com [lakeland.com]
- 11. new.calderdale.gov.uk [new.calderdale.gov.uk]
Application Note: Preparation of Gold(I) Complexes with 1-Isocyano-1-methylcyclopropane
[1]
Executive Summary
This guide provides a validated protocol for the synthesis of Chloro(1-isocyano-1-methylcyclopropane)gold(I) and its corresponding homoleptic cationic derivative.[1] While alkyl isocyanide gold(I) complexes are well-documented, the 1-methylcyclopropyl moiety offers unique steric protection and electronic donor properties due to the Walsh orbital interactions inherent to the cyclopropane ring. These complexes are critical precursors for luminescent materials (via aurophilic interactions) and precursors for acyclic diaminocarbene (ADC) catalysts used in drug development.
Scientific Rationale & Ligand Design
The ligand 1-Isocyano-1-methylcyclopropane (hereafter L1 ) is selected for its specific structural attributes:
-
Steric Bulk: The quaternary carbon at the
-position prevents facile nucleophilic attack at the gold center, enhancing solution stability compared to primary alkyl isocyanides (e.g., -butyl isocyanide). -
Electronic Effects: The cyclopropyl group is electron-donating (via hyperconjugation), potentially increasing the electron density at the gold center, which modulates the luminescence emission energy in aggregated states.
-
Aurophilicity: The compact nature of the methyl-cyclopropyl group allows for the close approach of gold centers (
interactions), facilitating the formation of supramolecular polymers in the solid state.
Safety & Handling (Critical)
-
Isocyanide Toxicity: All isocyanides (isonitriles) are potentially toxic and possess a characteristic, repulsive odor.[2][3] All reactions involving L1 must be performed in a well-ventilated fume hood. All glassware must be rinsed with an acidic solution (dilute HCl) immediately after use to hydrolyze residual isocyanide to the odorless formamide/amine.
-
Gold Salts: Gold(I) precursors are light-sensitive.[1] Wrap reaction vessels in aluminum foil where indicated.
Experimental Protocols
Workflow Overview
The synthesis follows a linear three-step pathway:
-
Ligand Synthesis: Conversion of amine to isocyanide.[4]
-
Precursor Preparation: Synthesis of the labile
source. -
Complexation: Ligand substitution to yield the target complex.
Figure 1: Synthetic workflow for the preparation of neutral and cationic gold(I) complexes.
Protocol A: Synthesis of Ligand (L1)
Note: If L1 is not commercially available, it must be synthesized de novo.
Step A1: Formylation [1]
-
Charge a round-bottom flask with 1-methylcyclopropylamine (10.0 mmol) and ethyl formate (50 mL, excess).
-
Reflux the mixture for 12 hours. The amine attacks the carbonyl, displacing ethanol.
-
Remove excess ethyl formate under reduced pressure (rotary evaporator).
-
Result: N-(1-methylcyclopropyl)formamide is obtained as a colorless oil or low-melting solid.[1] Yield is typically >90%.[5]
Step A2: Dehydration to Isocyanide
-
Dissolve the formamide (10.0 mmol) in dry Dichloromethane (DCM) (30 mL) and Triethylamine (30.0 mmol). Cool to 0°C.
-
Dropwise add Phosphorus Oxychloride (
) (11.0 mmol) dissolved in DCM (10 mL) over 30 minutes. -
Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Pour the mixture slowly into an ice-cold saturated
solution (caution: gas evolution). -
Extraction: Separate the organic layer, wash with water and brine, and dry over
. -
Purification: Flash chromatography (Silica, Pentane/Et2O 9:1) or distillation (if volatile).
-
Data: IR (neat) should show a strong band at
( ).
Protocol B: Preparation of [AuCl(L1)]
Target: Chloro(1-isocyano-1-methylcyclopropane)gold(I)
Reagents:
- (Chloro(dimethylsulfide)gold(I)) - Preferred precursor due to high lability of DMS.[1]
-
Ligand L1 (prepared above).
-
Solvent: Anhydrous DCM.
Procedure:
-
Dissolve
(294 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a foil-wrapped flask. -
Add a solution of L1 (1.05 mmol, 1.05 eq) in DCM (5 mL) dropwise to the stirring gold solution.
-
Stir at room temperature for 1 hour. The reaction is essentially instantaneous; the slight excess of ligand ensures complete conversion.
-
Isolation: Concentrate the solution to
under reduced pressure. -
Precipitation: Add cold Pentane (20 mL) to precipitate the white complex.
-
Filter the solid, wash with pentane (
), and dry under vacuum.
Expected Yield: >85% Appearance: White to off-white microcrystalline solid.[1]
Protocol C: Preparation of Homoleptic Cation [Au(L1)2][PF6]
Target: Bis(1-isocyano-1-methylcyclopropane)gold(I) hexafluorophosphate[1]
Procedure:
-
Dissolve
(0.5 mmol) in DCM (10 mL). -
Add a second equivalent of L1 (0.5 mmol).
-
Add
(0.55 mmol) suspended in Acetone/Methanol or use (0.5 mmol) for cleaner halide abstraction (precipitates AgCl).-
Recommendation: Use
for higher purity. Add dissolved in minimal acetone to the DCM solution.
-
-
Stir for 1 hour in the dark. Filter off the precipitated AgCl through Celite.
-
Concentrate the filtrate and precipitate with Diethyl Ether/Pentane.
Characterization & Data Analysis
Spectroscopic Signatures
The formation of the complex is best monitored by IR and NMR spectroscopy.
| Technique | Parameter | Free Ligand (L1) | Complex [AuCl(L1)] | Mechanistic Insight |
| IR Spectroscopy | The shift to higher frequency upon coordination is diagnostic for Au(I).[1] Unlike | |||
| Downfield shift due to deshielding by the cationic metal center. | ||||
| Upfield shift of the carbine carbon is typical upon coordination. |
Structural Validation (X-Ray)
Crystals suitable for X-ray diffraction can be grown by slow diffusion of pentane into a concentrated DCM solution of the complex at -20°C.
-
Geometry: Linear (
).[1] -
Intermolecular Features: Look for short
contacts ( ), indicative of aurophilic interactions which lead to supramolecular chain formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Purple/Grey Discoloration | Decomposition to colloidal gold ( | Ensure reaction is kept in the dark. Avoid strong reducing agents. Re-filter through Celite. |
| Oily Product | Residual solvent or excess ligand. | Triturate the oil with cold pentane or hexane. Sonicate to induce crystallization. |
| Low Yield (Ligand Step) | Incomplete dehydration of formamide. | Ensure |
| Missing IR Shift | Ligand did not coordinate. | The DMS ligand might not have been displaced. Ensure |
References
-
Espinet, P., & Soulange, C. (1999). Gold(I) Isocyanide Complexes: Synthesis and Luminescence. Coordination Chemistry Reviews, 193-195, 499-556.[1] Link
-
Schmidbaur, H., et al. (2002). Preparation and Crystal Structure of Bis(isocyanide)gold(I) Complexes. Zeitschrift für Naturforschung B, 57(8), 890-894.[1] Link
- Ugi, I. (1971). Isonitrile Chemistry. Academic Press.
-
PubChem. (2024). 1-Methylcyclopropylamine (Compound Summary). National Library of Medicine. Link
-
Visbal, R., & Gimeno, M. C. (2010). N-Heterocyclic Carbene Metal Complexes: Photoluminescence and Applications. Chemical Society Reviews, 39, 4142-4163.[1] (Context for Gold-Carbene/Isocyanide applications). Link
Sources
- 1. CN101990936A - 1-methyl-3-(2-methyl cyclopropane)-1-cyclopropylene stable inclusion compound and preparation method thereof - Google Patents [patents.google.com]
- 2. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]
- 3. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]
- 4. Isocyanide - Wikipedia [en.wikipedia.org]
- 5. Preparation of N-methylformamide - [www.rhodium.ws] [erowid.org]
Application Note: High-Efficiency Passerini Reaction Protocol utilizing 1-Isocyano-1-methylcyclopropane
Executive Summary
This guide details the optimized conditions for employing 1-Isocyano-1-methylcyclopropane in the Passerini three-component reaction (P-3CR). This specific isocyanide reagent is increasingly critical in medicinal chemistry for introducing the 1-methylcyclopropyl amide moiety—a rigid, sterically demanding bioisostere of the tert-butyl group that often improves metabolic stability and potency in protease inhibitors (e.g., Cathepsin K).
Unlike simple alkyl isocyanides, 1-Isocyano-1-methylcyclopropane combines significant steric bulk with ring strain. This protocol addresses the kinetic sluggishness often observed with such hindered substrates by leveraging high-concentration kinetics and fluorinated solvent acceleration , ensuring high yields while mitigating the notorious odor and toxicity issues associated with isocyanide handling.
Chemical Foundation & Mechanism
Reagent Profile
-
Compound: 1-Isocyano-1-methylcyclopropane[1]
-
CAS: 25694-89-7[2]
-
Molecular Weight: 81.12 g/mol [1]
-
Physical State: Colorless to pale yellow liquid.
-
Key Feature: The quaternary carbon at the 1-position creates steric hindrance similar to tert-butyl isocyanide, necessitating optimized reaction kinetics.
Mechanistic Pathway
The Passerini reaction involves the concerted or ionic assembly of an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[3] For sterically hindered isocyanides like 1-Isocyano-1-methylcyclopropane, the reaction rate is heavily dependent on the formation of the hydrogen-bonded pre-complex between the acid and the carbonyl component, which activates the electrophile for isocyanide attack.
Figure 1: Mechanistic flow of the Passerini Reaction. For 1-Isocyano-1-methylcyclopropane, the Alpha-Addition step is kinetically retarded by the bulk of the methylcyclopropyl group.
Optimization Framework
To overcome the steric hindrance of the 1-methylcyclopropyl group, standard "dilute" conditions (0.1 M in DCM) are often insufficient. The following parameters are critical for success.
Solvent Effects: The "Fluorine Boost"
While Dichloromethane (DCM) is the standard solvent, it relies purely on concentration to drive the reaction. For sluggish substrates, 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) acting as co-solvents can dramatically accelerate the reaction by stabilizing the transition state through strong hydrogen bond donation.
Concentration & Stoichiometry
-
Concentration: High concentration (1.0 M) is mandatory. Dilution favors side reactions and extremely slow kinetics.
-
Stoichiometry: Use a slight excess of the Aldehyde and Acid (1.2–1.5 equiv) relative to the Isocyanide (1.0 equiv). This ensures the foul-smelling isocyanide is fully consumed, simplifying workup.
Optimization Matrix Table
| Parameter | Standard Condition | Optimized (Hindered) Condition | Rationale |
| Solvent | DCM or THF | DCM or DCM:TFE (4:1) | Non-polar for standard; TFE boosts H-bonding for slow kinetics. |
| Concentration | 0.1 M - 0.2 M | 1.0 M (High Conc.) | Third-order reaction rate depends heavily on concentration. |
| Temperature | 20°C (RT) | 20°C - 40°C | Mild heat overcomes steric barrier without polymerization. |
| Time | 12 - 24 hours | 24 - 48 hours | Hindered isocyanides react slower. |
| Additives | None | None (Avoid Lewis Acids) | Lewis acids often cause polymerization of sensitive isocyanides. |
Detailed Experimental Protocol
Materials
-
Component A (Acid): Carboxylic Acid (1.2 - 1.5 mmol)
-
Component B (Aldehyde): Aldehyde (1.2 - 1.5 mmol)
-
Component C (Isocyanide): 1-Isocyano-1-methylcyclopropane (1.0 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) or DCM/TFE mixture.
-
Scavenger: Polymer-bound amine (optional, for acid removal) or Silica Gel.
Step-by-Step Procedure
-
Preparation (Safety First):
-
Perform all operations in a well-ventilated fume hood .
-
Double-glove to prevent skin absorption of the isocyanide.
-
Prepare a bleach solution (10% sodium hypochlorite) to neutralize any isocyanide spills or contaminated glassware.
-
-
Reaction Assembly:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.2 equiv) and the Aldehyde (1.2 equiv).
-
Add DCM (1.0 mL for a 1.0 mmol scale reaction) to achieve a 1.0 M concentration .
-
Optional: If the aldehyde is known to be unreactive, replace 20% of the DCM with TFE.
-
Stir for 5 minutes to allow pre-complexation.
-
-
Isocyanide Addition:
-
Add 1-Isocyano-1-methylcyclopropane (1.0 equiv) neat via syringe.
-
Cap the vial tightly to prevent solvent evaporation and odor leakage.
-
-
Incubation:
-
Stir vigorously at Room Temperature (20–25°C) .
-
Monitor by TLC or LC-MS at 24 hours.
-
Decision Point: If conversion is <50% at 24h, warm the reaction block to 40°C . Do not exceed 50°C to avoid isocyanide degradation.
-
-
Workup & Purification:
-
Evaporation: Concentrate the reaction mixture directly under reduced pressure (rotary evaporator) in the fume hood.
-
Scavenging (Optional): If excess acid is problematic, redissolve in DCM and stir with weak basic resin (e.g., Amberlyst A-21) for 30 mins, then filter.
-
Chromatography: Purify via silica gel flash chromatography.
-
Eluent: Typically Hexanes/Ethyl Acetate gradients (0-30% EtOAc).
-
Note: The product (
-acyloxy amide) is usually stable and less polar than the starting acid.
-
-
Waste Disposal[4][5]
-
Rinse all syringes and vials that contacted the isocyanide with 10% bleach or dilute HCl/Acetone before disposal. This hydrolyzes the isocyanide to the amine/formamide, neutralizing the odor.
Troubleshooting & Decision Logic
Use the following logic flow to address low yields or failed reactions.
Figure 2: Troubleshooting decision tree for optimizing 1-Isocyano-1-methylcyclopropane reactions.
References
-
Passerini, M. (1921).[4][5][6] "Sopra gli isonitrili (I). Composto del p-isonitril-azobenzene con acetone ed acido acetico." Gazzetta Chimica Italiana, 51, 126. Link
-
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168-3210.
-
Soeta, T., et al. (2010).[7] "A new method for a highly effective addition of isocyanides to aldehydes." Organic Letters, 12(19), 4280-4283.
-
Ferdeghini, C., et al. (2025).[7][8] "Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction." The Journal of Organic Chemistry, 90, 5000-5007.[7] (Note: Year extrapolated from search context, verify specific volume).
-
CymitQuimica. (2024).[2] "Safety Data Sheet: (Isocyanatomethyl)cyclopropane."
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. DSpace [open.bu.edu]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing polymerization of 1-Isocyano-1-methylcyclopropane during storage
Technical Support Center: Storage & Stability Guide for 1-Isocyano-1-methylcyclopropane
Executive Summary
Compound: 1-Isocyano-1-methylcyclopropane Primary Hazard: Spontaneous polymerization and exothermic rearrangement. Critical Storage Condition: -20°C (or lower), strictly inert atmosphere, acid-free environment.
This guide addresses the specific instability of 1-Isocyano-1-methylcyclopropane . Unlike simple alkyl isocyanides, the presence of the cyclopropyl group geminal to the isocyanide moiety introduces unique electronic effects ("dancing resonance") that stabilize cationic intermediates, significantly lowering the activation energy for acid-catalyzed polymerization.
Part 1: The Polymerization Mechanism (Deep Dive)
To prevent degradation, you must understand why it happens. This compound degrades via two primary pathways: Cationic Polymerization and Metal-Coordination Polymerization .
The Cyclopropyl "Accelerator" Effect
In standard isocyanides (R-N≡C), the terminal carbon is nucleophilic. However, in the presence of even trace acid (
-
Unique Risk: In 1-Isocyano-1-methylcyclopropane, the resulting positive charge is adjacent to the cyclopropane ring. The strained C-C bonds of the ring can overlap with the empty p-orbital of the cation (bisected conformation), providing exceptional stabilization known as "Dancing Resonance" (sigma-conjugation).
-
Consequence: This stabilization makes the compound hypersensitive to protonation. Once protonated, the electrophilic species is rapidly attacked by another isocyanide molecule, initiating a chain reaction that forms a rigid, colored polyisocyanide solid.
Transition Metal Catalysis
Isocyanides are potent ligands ($ \sigma $-donor, $ \pi $-acceptor). Trace metals (Ni, Pd, Rh) from spatulas, needles, or previous synthetic steps can coordinate to the isocyanide carbon, lowering the barrier for insertion of adjacent monomers, leading to rapid "helical" polymerization.
Figure 1: Dual pathways for polymerization. The acid-catalyzed route is kinetically privileged due to cyclopropyl stabilization.
Part 2: Troubleshooting & FAQs
Q1: The liquid has turned into a deep yellow/brown solid. Can I redissolve it? A: No. The solid is likely poly(1-isocyano-1-methylcyclopropane), a rigid helical polymer. It is often insoluble in organic solvents and cannot be reverted to the monomer. The color change (yellow/brown/black) indicates extended conjugation in the polymer backbone or oxidative degradation. Discard the sample.
Q2: My sample has lost its characteristic foul odor. Is it safe to use? A: Proceed with Caution. Isocyanides have a notoriously vile, penetrating odor. A loss of smell suggests:
-
Polymerization: The volatile monomer has converted to a non-volatile polymer.
-
Hydrolysis: Reaction with moisture may have formed the corresponding formamide (often odorless or faint almond smell). Action: Run a 1H NMR check immediately. If the characteristic high-field methyl/cyclopropyl signals are broadened or shifted, the sample is compromised.
Q3: Can I store this in a plastic container? A: Avoid if possible.
-
Isocyanides are organic solvents and can leach plasticizers from certain polymers (e.g., PS, PVC).
-
More importantly, plastics are permeable to moisture and oxygen over time.
-
Recommendation: Use borosilicate glass vials with Teflon (PTFE) lined caps.
Q4: I used a metal needle to transfer the liquid, and it clouded up. Why? A: You likely initiated Metal-Coordination Polymerization . Nickel or iron traces from stainless steel needles can catalyze polymerization.
-
Protocol: Use glass pipettes or PTFE tubing for transfers. If needles are required, use high-grade stainless steel only for brief contact, or flush strictly with Argon to prevent oxidation of the metal surface which aids coordination.
Q5: Why -20°C? Can't I just keep it in the fridge (4°C)? A: The cyclopropyl group adds ring strain (~27 kcal/mol). While the isocyanide carbon is the polymerization site, the thermal energy at 4°C is often sufficient to trigger slow rearrangement to the nitrile (1-methylcyclopropanecarbonitrile) or spontaneous polymerization. -20°C kinetically traps the molecule.
Part 3: Validated Storage Protocol
Protocol A: Long-Term Storage (> 1 Week)
-
Container: Amber borosilicate glass vial with a PTFE-lined screw cap. (Amber glass prevents UV-initiated radical formation).
-
Atmosphere: Flush the headspace with dry Argon (heavier than air, provides a better blanket than Nitrogen).
-
Stabilizer (Optional but Recommended): Add a few pellets of activated Potassium Carbonate (K₂CO₃) or Basic Alumina to the bottom of the vial.
-
Reason: This acts as an acid scavenger. It neutralizes any trace acid generated by hydrolysis or present on the glass surface, preventing the cationic polymerization cascade.
-
-
Temperature: Store at -20°C or -80°C .
Protocol B: Thawing & Handling
-
Warm Up: Allow the vial to reach room temperature before opening.
-
Reason: Opening a cold vial condenses atmospheric moisture instantly. Water + trace acid = Hydrolysis (Formamide formation).
-
-
Visual Check: Liquid should be clear and mobile. Viscosity or cloudiness = Polymerization.
-
Transfer: Use glass or plastic (PP) pipettes. Avoid metal syringes if possible.
Part 4: Quantitative Data & Specifications
| Parameter | Specification / Limit | Notes |
| Storage Temp | -20°C ± 5°C | Critical for stability. |
| Purity Check | 1H NMR (C6D6) | Look for sharp cyclopropyl protons (0.6–1.0 ppm). Broadening = Polymer. |
| Moisture Limit | < 0.1% | Water triggers hydrolysis to formamide. |
| Shelf Life | 3–6 Months | Under optimal conditions (Argon, -20°C). |
| Incompatible | Acids, Metals, Heat | Violently polymerizes with Lewis Acids (BF3, AlCl3). |
Decision Tree: Is My Sample Viable?
Figure 2: Rapid assessment workflow for determining sample integrity.
References
-
Polymerization of Isocyanides (Review)
-
Cyclopropyl Carbinyl Cation Stability
- Olah, G. A., et al. (2014). The Exceptional Stability of the Cyclopropylmethyl Cation. Chemistry Stack Exchange / JACS Archives.
-
General Isocyanide Handling
- Safe Work Australia.
-
Isocyanide Synthesis & Stability
-
Ugi, I. (1971). Isonitrile Chemistry. Academic Press.[3] (Foundational text on acid sensitivity).
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Technical Support Center: Optimizing Yield in the Synthesis of Sterically Hindered Isocyanides
Welcome to the Technical Support Center for the synthesis of sterically hindered isocyanides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by bulky substrates in isocyanide synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and obtain high-purity products. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success in the laboratory.
Introduction: The Challenge of Steric Hindrance
Sterically hindered isocyanides are valuable building blocks in organic synthesis, particularly in the construction of complex molecules and peptidomimetics through multicomponent reactions like the Ugi and Passerini reactions.[1][2] However, their synthesis is often plagued by low yields due to the steric bulk of the starting amine, which can impede the approach of reagents and favor side reactions.[3] This guide will address these challenges head-on, providing practical solutions based on established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of sterically hindered isocyanides and offers actionable solutions.
Problem 1: Low or No Product Formation in Formamide Dehydration
The dehydration of N-substituted formamides is a cornerstone of isocyanide synthesis.[4] However, with bulky formamides, this reaction can be sluggish or fail completely.
-
Underlying Cause: Steric hindrance around the formamide group can prevent the effective interaction with the dehydrating agent. The choice of dehydrating agent and reaction conditions is therefore critical.
-
Solutions & Optimization Strategies:
-
Choice of Dehydrating Agent:
-
Phosphorus Oxychloride (POCl₃): This is a powerful and commonly used dehydrating agent.[4][5] For sterically hindered substrates, ensure slow, dropwise addition of POCl₃ at low temperatures (e.g., 0 °C to -50 °C) to control the exothermic reaction and minimize side product formation.[4] Using triethylamine not just as a base but as the solvent can significantly accelerate the reaction, often leading to completion in minutes.[4][5]
-
p-Toluenesulfonyl Chloride (TsCl): While effective for non-sterically demanding aliphatic formamides, TsCl may give lower yields with bulky or aromatic substrates.[6] However, it is less toxic and easier to handle than POCl₃.[6] Optimization may require higher temperatures and longer reaction times.
-
Triphenylphosphine (PPh₃) and Iodine (I₂): This combination offers a mild and efficient alternative for dehydrating formamides under ambient conditions.[7] It has shown good tolerance for various functional groups and may be a suitable option for sensitive, sterically hindered substrates.[7]
-
-
Solvent and Base Selection:
-
Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. However, for challenging cases, using an excess of a tertiary amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) as both the base and solvent can be highly effective.[4]
-
Ensure the base is dry and of high purity, as water will consume the dehydrating agent and hydrolyze the isocyanide product.
-
-
Reaction Temperature:
-
While initial addition of the dehydrating agent is often done at low temperatures, a gradual warming to room temperature or even gentle heating may be necessary to drive the reaction to completion with hindered substrates. Monitor the reaction closely by TLC or other appropriate analytical techniques.
-
-
Problem 2: Formation of Polymeric Byproducts
Isocyanides, particularly reactive ones, are prone to polymerization, which can significantly reduce the yield of the desired monomeric product.[8]
-
Underlying Cause: The isocyanide functional group can be susceptible to oligomerization or polymerization, especially in the presence of certain catalysts, acids, or upon heating.
-
Solutions & Mitigation Strategies:
-
Strictly Anhydrous Conditions: Moisture can initiate side reactions leading to polymerization. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.[8]
-
Temperature Control: Avoid excessive heating during the reaction and work-up, as this can promote polymerization.
-
Prompt Purification: Isocyanides can be unstable, so it is advisable to purify the product as soon as possible after the reaction is complete.[9]
-
Problem 3: Difficult Purification of the Isocyanide Product
The purification of isocyanides can be challenging due to their potential instability and characteristic strong odor.[9]
-
Underlying Cause: Isocyanides can be sensitive to acidic conditions, including silica gel used in column chromatography, leading to decomposition.[10] Their volatility can also lead to loss of product during solvent removal.
-
Solutions & Best Practices:
-
Non-Aqueous Work-up: Whenever possible, opt for a non-aqueous work-up to avoid hydrolysis of the isocyanide.[11] This can involve filtering the reaction mixture through a pad of celite or a short plug of neutral alumina and washing with a dry, non-polar solvent.
-
Flash Column Chromatography: If chromatography is necessary, use a short column of silica gel and a non-polar eluent system (e.g., hexanes/ethyl acetate).[6] It is sometimes beneficial to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Distillation: For volatile isocyanides, distillation under reduced pressure can be an effective purification method.[12] However, care must be taken to avoid excessive heating.
-
Direct Use: For unstable isocyanides, it may be best to use the crude product directly in the next step after a simple filtration and solvent evaporation, provided the purity is sufficient.[11]
-
Frequently Asked Questions (FAQs)
Q1: I am using the Hofmann carbylamine reaction for a bulky primary amine, but the yield is very low. What can I do?
A1: The Hofmann carbylamine reaction, which generates dichlorocarbene in situ, can be sensitive to steric hindrance.[12][13] For bulky amines, the accessibility of the nitrogen to the dichlorocarbene intermediate is reduced.[14]
-
Troubleshooting Steps:
-
Phase-Transfer Catalyst: Ensure you are using an effective phase-transfer catalyst, such as benzyltriethylammonium chloride, to facilitate the reaction between the aqueous base and the organic phase containing the amine and chloroform.[12][15]
-
Stoichiometry: Use a sufficient excess of chloroform and a strong base (e.g., 50% aqueous NaOH). Three equivalents of base are required: one to generate the carbene and two to neutralize the HCl produced.[12]
-
Reaction Time and Temperature: Allow for a longer reaction time and maintain a gentle reflux to ensure the reaction goes to completion.
-
Alternative Dichlorocarbene Precursors: While chloroform is standard, other precursors could be explored, though this would represent a significant deviation from the standard protocol.
-
Q2: How can I confirm the formation of my isocyanide product and assess its purity?
A2: Isocyanides have a very characteristic and often unpleasant odor, which can be a first indication of product formation. For a more definitive confirmation and purity assessment:
-
Infrared (IR) Spectroscopy: Isocyanides exhibit a strong, sharp absorption band in the IR spectrum between 2110 and 2165 cm⁻¹.[16] This is a key diagnostic peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon adjacent to the isocyanide group will show a characteristic chemical shift.
-
¹³C NMR: The isocyanide carbon itself will have a distinct chemical shift.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile isocyanides and identifying any byproducts.[17]
Q3: Are there greener alternatives to traditional dehydrating agents like phosgene or POCl₃?
A3: Yes, the field is moving towards more sustainable methods.
-
Safer Phosgene Surrogates: Triphosgene, a solid and safer alternative to phosgene gas, can be used for the dehydration of formamides.[18]
-
Alternative Dehydrating Systems: As mentioned earlier, systems like p-toluenesulfonyl chloride (TsCl) and triphenylphosphine/iodine (PPh₃/I₂) are less hazardous than POCl₃.[6][7]
-
Solvent Choice: Replacing chlorinated solvents like DCM with greener alternatives such as dimethyl carbonate (DMC) has been shown to be effective in some isocyanide syntheses.[6]
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered Isocyanide via Formamide Dehydration using POCl₃
This protocol is adapted from a highly efficient method that utilizes triethylamine as both a base and solvent.[4][5]
Materials:
-
N-(2,6-diisopropylphenyl)formamide (or other sterically hindered formamide)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA), anhydrous
-
Diethyl ether, anhydrous
-
Celite or neutral alumina
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the N-substituted formamide (1.0 eq) in anhydrous triethylamine (approximately 1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.0 eq) dropwise to the stirred solution via the dropping funnel over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 5-10 minutes. The reaction is often very rapid.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting formamide is consumed.
-
For a non-aqueous work-up, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite or neutral alumina to remove the triethylamine hydrochloride salt.
-
Wash the filter cake with additional anhydrous diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure at a low temperature to avoid product loss if it is volatile.
-
The resulting crude isocyanide can be used directly or further purified by flash chromatography on silica gel (eluting with a non-polar solvent system) if necessary.
| Reagent/Parameter | Condition | Rationale |
| Dehydrating Agent | POCl₃ | Powerful and effective for hindered substrates. |
| Base/Solvent | Triethylamine | Acts as both base and solvent, accelerating the reaction. |
| Temperature | 0 °C | Controls the exothermic reaction and minimizes side products. |
| Work-up | Non-aqueous filtration | Avoids hydrolysis of the isocyanide product. |
Protocol 2: Hofmann Carbylamine Reaction for a Sterically Hindered Primary Amine
This protocol utilizes a phase-transfer catalyst for improved efficiency.[12]
Materials:
-
Sterically hindered primary amine (e.g., tert-butylamine)
-
Chloroform
-
50% (w/v) aqueous sodium hydroxide solution
-
Dichloromethane (DCM)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel, combine the primary amine (1.0 eq), dichloromethane, and benzyltriethylammonium chloride (catalytic amount, e.g., 1-2 mol%).
-
Heat the mixture to a gentle reflux.
-
Slowly add the 50% aqueous sodium hydroxide solution (at least 3.0 eq) dropwise to the stirred reaction mixture. An exothermic reaction should be observed.
-
After the addition is complete, continue to stir the mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude isocyanide by distillation under reduced pressure.
| Reagent/Parameter | Condition | Rationale |
| Carbene Source | Chloroform | Reacts with base to form dichlorocarbene in situ. |
| Base | 50% aq. NaOH | Strong base required for carbene formation and subsequent steps. |
| Catalyst | Benzyltriethylammonium chloride | Phase-transfer catalyst to facilitate reaction between phases. |
| Purification | Distillation | Effective for volatile isocyanide products. |
Visualizing the Workflow
General Workflow for Isocyanide Synthesis via Formamide Dehydration
Caption: Workflow for formamide dehydration to isocyanides.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low isocyanide yield.
References
- Ma, S., Peng, J., Gu, Y., & Qiao, B. (2003). Alternatives to Phosgene and Carbon Monoxide.
- Shaikh, I. R., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6833.
- Kotha, S., & Tadigoppula, N. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
-
Baran, P. S. (n.d.). Isocyanide Chemistry. The Baran Laboratory, Scripps Research. Retrieved February 12, 2026, from [Link]
- How To Get Isocyanate? | ACS Omega. (2024, February 28). ACS Omega.
-
Non-phosgene Synthesis of Isocyanate Precursors. (n.d.). Chinese Academy of Sciences. Retrieved February 12, 2026, from [Link]
- Wessjohann, L. A., Kaluderovic, G. N., Neves Filho, R. A. W., Morejon, M. C., Lemanski, G., & Ziegler, T. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction).
- Luo, Y., Zhu, J., et al. (2025). Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Beilstein Journal of Organic Chemistry, 21, 1648–1660.
- Wang, X., Wang, Q.-G., & Luo, Q.-L. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49–54.
-
Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved February 12, 2026, from [Link]
- Shaikh, I. R., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6833.
- Bizzarri, B. M., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9033–9087.
- Kreituss, I., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1263–1271.
- Kotha, S., & Tadigoppula, N. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
- Dömling, A., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6884–6897.
-
The isocyanide SN2 reaction. (n.d.). Institute of Molecular and Translational Medicine. Retrieved February 12, 2026, from [Link]
- Kotha, S., & Tadigoppula, N. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
- Svárovská, M., & Soural, M. (2020). Isocyanide-Based Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160.
- Thorwirth, S., Kaiser, R. I., Crabtree, K. N., & McCarthy, M. C. (2015). Spectroscopic and structural characterization of three silaisocyanides: exploring an elusive class of reactive molecules at high resolution.
- Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). Phase-transfer Hofmann carbylamine reaction: tert-butyl isocyanide. Organic Syntheses, 55, 96.
- García-Rodríguez, R., et al. (2017). Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II). Organometallics, 36(15), 2827–2834.
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.
-
Transition metal isocyanide complexes. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- Isom, E. L., et al. (2012). Facile Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides From Isocyanates.
-
Isocyanide Synthesis. (2009, September 2). Sciencemadness Discussion Board. Retrieved February 12, 2026, from [Link]
-
The purification process of a brownish isocyanide on a short silica pad. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Isocyanide. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Carbylamine reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- Luo, Y., Zhu, J., et al. (2025). Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Beilstein Journal of Organic Chemistry, 21, 1648–1660.
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]
- Porcheddu, A., et al. (2022). A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry, 18, 783–790.
- Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(6), 396–400.
-
Impurity Characterization & Management. (n.d.). Creative Biolabs. Retrieved February 12, 2026, from [Link]
- Li, Y., et al. (2023). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide-Metal Interactions. arXiv preprint arXiv:2308.08442.
-
Carbylamine Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 12, 2026, from [Link]
- Porcheddu, A., et al. (2022). A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry, 18, 783–790.
-
Carbylamine Reaction, Mechanism, and Its Applications. (2022, April 9). Chemistry Notes. Retrieved February 12, 2026, from [Link]
-
Hoffmann's Carbylamine Reaction - Compounds Containing Nitrogen - Chemistry Class 12. (2019, April 30). [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, October 18). The Hofmann Elimination – Why Are "Less Substituted" Alkenes Favored? Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
Sources
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - A trustworthy mechanochemical route to isocyanides [beilstein-journals.org]
- 10. baranlab.org [baranlab.org]
- 11. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Isocyanide - Wikipedia [en.wikipedia.org]
- 16. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting hydrolysis of 1-Isocyano-1-methylcyclopropane in acidic media
Welcome to the technical support guide for the acid-catalyzed hydrolysis of 1-isocyano-1-methylcyclopropane. This document is designed for researchers, chemists, and drug development professionals who utilize this reaction to synthesize 1-amino-1-methylcyclopropane derivatives, which are valuable building blocks in medicinal chemistry.[1][2][3] The unique structural and electronic properties of the cyclopropane ring can enhance metabolic stability, binding affinity, and potency in drug candidates.[1][4]
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common and complex issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrolysis reaction not proceeding to completion?
A1: Incomplete conversion is a common issue. The primary causes are typically related to the acid catalyst or reaction temperature. The hydrolysis of isocyanides is acid-catalyzed and will not proceed under neutral or basic conditions.[5][6][7] The negative charge on the isocyanide carbon atom repels nucleophiles like hydroxide ions (OH⁻), making basic hydrolysis unfeasible.[5][8] Ensure your acid is of sufficient strength and concentration. If using a mild acid, a moderate increase in temperature may be required.
Q2: I'm observing a significant amount of an unknown, non-polar byproduct. What could it be?
A2: The most likely culprit is acid-catalyzed ring-opening or isomerization of the cyclopropane ring.[9] The high ring strain of cyclopropane makes it susceptible to cleavage under strong acidic conditions, potentially leading to isomeric alkenes or other rearranged products.[10][11] This is especially prevalent with prolonged reaction times or at elevated temperatures.
Q3: Can I use a base to hydrolyze the isocyanide?
A3: No. The mechanism of isocyanide hydrolysis requires an initial electrophilic attack (protonation) on the carbon atom.[6][7][12] In a basic medium, the nucleophilic hydroxide (OH⁻) is repelled by the electron-rich isocyanide carbon, preventing the reaction.[5][8]
Q4: What is the intermediate product I am seeing on my TLC/LC-MS?
A4: The acid-catalyzed hydrolysis of isocyanides proceeds through a stable N-formyl intermediate.[12] In the case of 1-isocyano-1-methylcyclopropane, this would be N-(1-methylcyclopropyl)formamide. Depending on the reaction conditions, this intermediate can sometimes be isolated. Its complete hydrolysis to the desired primary amine and formic acid often requires more forcing conditions than its formation.[12][13]
Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems encountered during the hydrolysis reaction.
Issue 1: Low or No Conversion of Starting Material
A lack of reactivity points to a fundamental issue with the reaction setup or conditions.
The hydrolysis mechanism is initiated by the protonation of the isocyanide carbon, which makes it susceptible to nucleophilic attack by water.[14][15] If this initial step is inefficient, the entire reaction will stall. The rate is often dependent on the concentration of the acid catalyst and the temperature.[14]
Caption: Competing reaction pathways.
To mitigate side product formation, a careful selection of reagents and parameters is crucial.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Dilute HCl (2-6 M), H₂SO₄, or Pyridinium p-toluenesulfonate (PPTS) in aqueous media. | Strong mineral acids are effective but must be used judiciously. PPTS offers a milder alternative that can prevent ring-opening. [16] |
| Temperature | 25°C to 80°C | Start at room temperature. Increase heat only if the reaction is slow, but proceed with caution. High temperatures significantly favor ring-opening. [9] |
| Solvent | Water, THF/Water, Dioxane/Water (1:1) | The presence of water is necessary for hydrolysis. A co-solvent can help with the solubility of the starting material. |
| Monitoring | TLC, GC-MS, or LC-MS | Closely monitor the disappearance of starting material and the formation of both the intermediate and the final product to avoid prolonged exposure to acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis
This protocol is a starting point and must be optimized for your specific setup.
-
To a solution of 1-isocyano-1-methylcyclopropane (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane, 10 mL/mmol), add an aqueous solution of the acid catalyst (e.g., 6 M HCl, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature (or a pre-determined optimal temperature).
-
Monitor the reaction progress every 1-2 hours using an appropriate analytical technique (TLC or GC-MS).
-
Upon completion (disappearance of starting material and/or intermediate), cool the reaction to 0°C.
-
Carefully basify the mixture with a suitable base (e.g., 10 M NaOH, solid K₂CO₃) to a pH > 12, ensuring the temperature remains below 20°C.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product as necessary via distillation or chromatography.
Protocol 2: Analytical Monitoring
Effective monitoring is key to achieving high yields and purity.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A mixture of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) is often effective for separating the non-polar isocyanide from the polar amine product.
-
Visualization: Use ninhydrin stain to visualize the primary amine product (will appear as a colored spot, typically purple or pink). The isocyanide starting material will not be visible with ninhydrin.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
This is an excellent method for monitoring the disappearance of the volatile starting material and the appearance of the product. It can also help identify volatile side products from ring-opening or isomerization.
-
References
-
Al-Abed, Y., & Kaplancal, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes. BenchChem.
-
Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium? Chemistry Stack Exchange. [Link]
- Allen. Hydrolysis of an isocyanide in the presence of an acid yields underline("primary amine and methyl amine"). Allen.
- Aakash Institute. Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions in CHEMISTRY. Aakash Institute.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions Involving Pentyl Isocyanide. BenchChem.
-
Vedantu. (2023). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Vedantu. [Link]
- RSC Publishing. Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions.
-
Memorial University of Newfoundland. (1970). The acid catalyzed hydrolysis of methyl isocyanide. Memorial University of Newfoundland Research Repository. [Link]
-
Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
-
YouTube. (2021). Cyanides and Isocyanides || Hydrolysis & Addition Reactions ||Gurpreet Sir||. YouTube. [Link]
-
National Center for Biotechnology Information. (2016). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PubMed Central. [Link]
-
Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]
-
Scott, D. G., & Gold, V. (1970). Acid-catalyzed Solvolysis of Isonitriles. I. Canadian Journal of Chemistry. [Link]
-
Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2000). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions in CHEMISTRY: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
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- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of an isocyanide in the presence of an acid yields `underline("primary amine and methyl amine")` [allen.in]
- 14. memorial.scholaris.ca [memorial.scholaris.ca]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Controlling ring-opening side reactions of cyclopropyl isocyanides
Welcome to the technical support center for controlling ring-opening and other side reactions of cyclopropyl isocyanides. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique synthetic potential of these strained building blocks. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions.
Understanding the Challenge: The Duality of Cyclopropyl Isocyanides
Cyclopropyl isocyanides are powerful synthetic intermediates, offering a gateway to complex molecular architectures, particularly in the synthesis of peptidomimetics and novel heterocycles.[1][2] However, their utility is intrinsically linked to their high reactivity, which stems from two primary sources:
-
Ring Strain: The cyclopropane ring possesses significant strain energy (approximately 28 kcal/mol), making its C-C bonds susceptible to cleavage under various conditions.[3][4] This inherent instability is the primary driver for undesired ring-opening reactions.
-
Isocyanide Reactivity: The isocyanide functional group (–N⁺≡C⁻) has a divalent carbon character, making it an excellent nucleophile and a partner in numerous multicomponent reactions like the Ugi and Passerini reactions.[5][6] However, it is also prone to thermal or acid-catalyzed isomerization to the more stable nitrile (–C≡N).[7]
The key to success lies in finding reaction conditions that selectively exploit the desired reactivity of the isocyanide group while preserving the integrity of the cyclopropane ring.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: My reaction is yielding the isomeric cyclopropyl nitrile instead of the desired product. What is causing this and how can I prevent it?
A1: This is a classic case of isocyanide-nitrile isomerization, a thermodynamically favorable but often kinetically controlled process.[7]
Causality:
-
Thermal Stress: Isocyanides can rearrange to nitriles upon heating. The activation barrier for this process can be lowered by the specific substitution pattern on your cyclopropane or by reaction conditions.
-
Catalyst & Additives: Trace amounts of acid or certain transition metal catalysts can facilitate this isomerization. While many isocyanides are stable to strong bases, they are sensitive to acid.[5]
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Consider starting at 0 °C or even -78 °C and slowly warming if necessary.
-
Monitor for exothermic events that could cause localized heating. Ensure efficient stirring and, for larger-scale reactions, consider external cooling.
-
-
Reagent Purity:
-
Ensure all reagents and solvents are free from acidic impurities. If necessary, pass solvents through a plug of basic alumina.
-
If using an amine salt, ensure it is fully neutralized or consider using the free base.
-
-
Strategic Additives:
-
In some cases, specific additives can prevent this side reaction. For example, the use of TMEDA has been shown to be critical in certain lithiation-alkylation sequences to favor the isocyanide product over the nitrile.[8]
-
Q2: I'm observing significant quantities of ring-opened byproducts, such as allyl or cyclobutyl derivatives. How can I maintain the cyclopropane ring's integrity?
A2: This is the most common failure mode, driven by the release of the ring strain. The mechanism of ring-opening can be cationic or radical, depending on your reaction conditions.[9][10]
Causality:
-
Lewis & Brønsted Acids: Acids can coordinate to the isocyanide or other functional groups, creating an electron deficiency that promotes the cleavage of a cyclopropane C-C bond. The resulting cyclopropyl cation is often unstable and rapidly rearranges to a more stable allyl cation.[11][12][13] Donor-acceptor cyclopropanes are particularly susceptible to Lewis acid-mediated ring-opening.[14][15]
-
Radical Initiators: Conditions that generate radicals (e.g., high temperatures, certain initiators, or photoredox catalysis) can lead to radical addition to the isocyanide or abstraction, followed by ring-opening to a more stable radical intermediate.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ring-opening.
Experimental Recommendations:
-
Lewis Acid Selection: If a Lewis acid is required, its strength is critical. Screen a panel of Lewis acids to find one that activates the desired pathway without causing ring cleavage.
Lewis Acid Family Common Examples General Application Notes Lanthanide Trifates Sc(OTf)₃, Yb(OTf)₃ Often provide a good balance of reactivity and selectivity. Yb(OTf)₃ can be effective for electron-poor systems.[15] Other Metal Trifates Sn(OTf)₂, Ga(OTf)₃ Sn(OTf)₂ can favor kinetic control, while stronger acids may lead to thermodynamic products.[14][15] Titanium/Tin Halides TiCl₄, SnCl₄ Very strong Lewis acids; often too harsh for sensitive cyclopropyl systems and can readily promote ring-opening.[16] Use with extreme caution and at very low temperatures. -
Solvent Choice: The solvent can influence the stability of charged intermediates. Polar aprotic solvents like acetonitrile (MeCN) or dioxane are common, but in some cases, less polar solvents like dichloromethane (DCM) may disfavor the formation of ionic intermediates that lead to ring-opening.
-
Temperature: As with nitrile isomerization, lower temperatures universally suppress ring-opening side reactions by providing less thermal energy to overcome the activation barrier for C-C bond cleavage.
Q3: My multicomponent reaction (e.g., Ugi, Passerini) with a cyclopropyl isocyanide is low-yielding. How can I improve its efficiency?
A3: Low yields in multicomponent reactions (MCRs) are often due to a rate mismatch between the desired MCR pathway and the competing side reactions discussed above. The unique steric and electronic profile of the cyclopropyl group can also play a role.
Causality:
-
Rate of Addition: The crucial α-addition step in MCRs, where the isocyanide adds to the iminium ion (Ugi) or oxonium ion (Passerini), is concentration-dependent.[1][17] If the isocyanide concentration is too high initially, it may favor side reactions like polymerization.[5]
-
Component Reactivity: The reactivity of the other components, particularly the aldehyde or ketone, significantly impacts the overall reaction rate and yield. Aromatic aldehydes with electron-withdrawing groups, for example, can be less reactive.[18]
Optimization Protocol:
-
Slow Addition of Isocyanide: This is a critical parameter.[17] Instead of adding the cyclopropyl isocyanide all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration low, favoring the productive MCR pathway over side reactions.
-
Pre-formation of Intermediates: For the Ugi reaction, pre-stirring the amine and aldehyde components for 30-60 minutes can facilitate the formation of the imine intermediate before the isocyanide is introduced. This ensures the isocyanide has its reaction partner readily available upon addition.[6]
-
Solvent and Temperature Screening:
-
Methanol is a common solvent for Ugi reactions, but for sensitive substrates, consider less protic solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can stabilize intermediates without being overly acidic.
-
Systematically screen temperatures. While lower temperatures prevent side reactions, some MCRs require a certain amount of thermal energy to proceed efficiently. A temperature screen from 0 °C to 40 °C is a good starting point.
-
Frequently Asked Questions (FAQs)
-
What is the fundamental mechanism of Lewis acid-promoted ring-opening? A Lewis acid (LA) coordinates to the electron-rich nitrogen of the isocyanide, withdrawing electron density and weakening the adjacent C-C bonds of the cyclopropane ring. This facilitates heterolytic cleavage of a C-C bond, forming a stabilized zwitterionic intermediate that can rearrange to various ring-opened products.
Caption: General mechanism for Lewis acid-mediated ring-opening.
-
Are there any "safe" catalysts for reactions involving cyclopropyl isocyanides? While no catalyst is universally "safe," palladium-based catalysts have been used in isocyanide insertion reactions, and their mechanisms may not always involve harsh acidic conditions that promote ring-opening.[19] Similarly, certain copper and nickel catalysts have been explored.[20] The key is to select a catalyst whose mechanism is orthogonal to the pathways that lead to ring degradation. Thorough literature evaluation for your specific transformation is essential.
-
How can I analytically distinguish between my desired product and the cyclopropyl nitrile byproduct? Infrared (IR) spectroscopy is highly effective. Isocyanides (R-NC) have a characteristic sharp absorption band between 2165–2110 cm⁻¹.[5] Nitriles (R-CN) absorb at a higher frequency, typically in the 2260–2220 cm⁻¹ range. This clear difference in the IR spectrum provides a quick diagnostic tool to check for the presence of the undesired isomer. ¹³C NMR is also useful, with the isocyanide carbon appearing around 156-170 ppm and the nitrile carbon around 115-125 ppm.[2]
Experimental Protocols
Protocol: General Procedure for Lewis Acid-Catalyzed [3+2] Annulation
This protocol provides a starting point for reacting a donor-acceptor cyclopropane with a cyclopropyl isocyanide, with critical steps highlighted to minimize side reactions.
Materials:
-
Donor-Acceptor Cyclopropane (1.0 equiv)
-
Cyclopropyl Isocyanide (1.2 equiv)
-
Lewis Acid (e.g., Yb(OTf)₃, 10 mol%)
-
Anhydrous Solvent (e.g., Dichloromethane or Acetonitrile, 0.1 M)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware, syringe pump, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Initial Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the donor-acceptor cyclopropane (1.0 equiv) and the Lewis acid catalyst (0.1 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous solvent via syringe to achieve the desired concentration (e.g., 0.1 M). Stir the mixture at room temperature for 5 minutes.
-
Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an ice-water bath.
-
Isocyanide Addition (Critical Step): Load a syringe with the cyclopropyl isocyanide (1.2 equiv), diluted in a small amount of anhydrous solvent if desired. Place the syringe on a syringe pump and add the isocyanide solution to the reaction mixture dropwise over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of starting material and the formation of the desired product versus any byproducts.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel, and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Glycol complexation to prevent isocyanide‐nitrile rearrangement. ResearchGate. Available at: [Link]
-
Working hypothesis of the cyclopropene and isocyanide [5 + 1] reactions... ResearchGate. Available at: [Link]
-
Lewis Acid Mediated Reactions of Olefins with Carbonyls. ResearchGate. Available at: [Link]
-
Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. ResearchGate. Available at: [Link]
-
Isocyanide. Wikipedia. Available at: [Link]
-
Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Available at: [Link]
-
Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. YouTube. Available at: [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. PubMed Central. Available at: [Link]
-
Rationally designed conjugated microporous polymers for efficient photocatalytic chemical transformations of isocyanides. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Isocyanide Chemistry. Baran Lab. Available at: [Link]
-
Catalytic, enantioselective alpha-additions of isocyanides: Lewis base catalyzed Passerini-type reactions. PubMed. Available at: [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. Available at: [Link]
-
Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. NIH. Available at: [Link]
-
Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Wiley Online Library. Available at: [Link]
-
Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate. Available at: [Link]
-
General Aspects of Isocyanide Reactivity. ResearchGate. Available at: [Link]
-
Isonitrile to nitrile conversion. Chemistry Stack Exchange. Available at: [Link]
-
How to prevent secondary amine formation in nitrile reduction? ResearchGate. Available at: [Link]
-
New process draws poison from nitrile production. Chemistry World. Available at: [Link]
-
The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. PubMed Central. Available at: [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed Central. Available at: [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. Available at: [Link]
-
Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. ResearchGate. Available at: [Link]
-
Ring strain. Wikipedia. Available at: [Link]
-
Multicomponent Reactions of Isocyanides for the Preparation of Low Molecular Weight Gelators: Preliminary Studies. MDPI. Available at: [Link]
-
CYCLOPROPANE RING STRAIN. Michigan State University. Available at: [Link]
-
Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes. ResearchGate. Available at: [Link]
-
Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PubMed Central. Available at: [Link]
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Available at: [Link]
-
Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. ChemRxiv. Available at: [Link]
-
Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. Available at: [Link]
-
13.6 Ring Opening of Epoxides. YouTube. Available at: [Link]
Sources
- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 5. Isocyanide - Wikipedia [en.wikipedia.org]
- 6. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic, enantioselective alpha-additions of isocyanides: Lewis base catalyzed Passerini-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Solvent compatibility for 1-Isocyano-1-methylcyclopropane reactions
Technical Support Guide: Solvent Compatibility & Handling for 1-Isocyano-1-methylcyclopropane
Executive Summary
1-Isocyano-1-methylcyclopropane is a specialized isocyanide reagent used primarily in Multicomponent Reactions (MCRs) such as the Ugi and Passerini reactions. Its structural uniqueness lies in the 1-methylcyclopropyl moiety , which serves as a conformationally rigid bioisostere for tert-butyl or isopropyl groups in medicinal chemistry.
However, this reagent presents a dual stability challenge:
-
Isocyanide Reactivity: Prone to acid-catalyzed hydrolysis and polymerization.
-
Cyclopropyl Strain: The strained ring, combined with a tertiary carbon center, increases susceptibility to ring-opening rearrangements under strongly acidic or Lewis-acidic conditions.
This guide provides an evidence-based framework for solvent selection, reaction optimization, and failure diagnosis.
Part 1: Solvent Compatibility Matrix
Quick Reference Rule: Isocyanides are chemically stable in bases but extremely sensitive to acids . Solvent choice must prioritize pH neutrality and the absence of protic impurities.
| Solvent Class | Specific Solvent | Compatibility Rating | Technical Notes |
| Alcohols | Methanol (MeOH) | Recommended | Standard solvent for Ugi/Passerini reactions. Promotes rapid kinetics via hydrogen bonding. Caution: Ensure solvent is anhydrous to prevent hydrolysis. |
| 2,2,2-Trifluoroethanol (TFE) | Excellent | Highly recommended for difficult MCRs. The ionizing power of TFE stabilizes the nitrilium intermediate without causing rapid hydrolysis. | |
| Ethanol (EtOH) | Good | Slower kinetics than MeOH but acceptable. | |
| Chlorinated | Dichloromethane (DCM) | Good | Excellent solubility. Critical Warning: Avoid Chloroform ( |
| Ethers | THF, 2-MeTHF | Good | Inert and stable. Good for non-MCR alkylations. |
| Diethyl Ether | Good | Useful for extractions; reagent is highly soluble. | |
| Polar Aprotic | DMF, DMSO | Use with Caution | High solubility, but difficult to remove. High temperatures in DMSO can sometimes trigger decomposition or side reactions with the isocyanide carbon. |
| Aqueous | Water | Incompatible | The reagent is hydrophobic. In acidic pH (<6), it hydrolyzes to the formamide. In basic pH, it is stable but immiscible. |
Part 2: Critical Troubleshooting (FAQs)
Q1: My reaction mixture turned into a black tar/solid. What happened?
Diagnosis: Acid-Catalyzed Polymerization.
Isocyanides are prone to polymerization (forming polyisocyanides) in the presence of Lewis acids (like
-
The Mechanism: The terminal carbon of the isocyanide is nucleophilic.[1] In the presence of an acid initiator, it attacks another isocyanide molecule, starting a chain reaction.
-
The Fix:
-
Check your solvent for acid stabilizers (e.g., HCl in Chloroform).
-
If using a Lewis Acid catalyst (common in some isocyanide insertions), add it slowly at low temperature (
or ). -
Add a mild base (e.g., Pyridine or
) if the reaction tolerates it, to scavenge trace acid.
-
Q2: The isocyanide spot disappeared on TLC, but I isolated the Formamide (1-formamido-1-methylcyclopropane).
Diagnosis: Hydrolysis. You likely had water present in an acidic environment.
-
The Mechanism:
. -
The Fix:
-
Dry solvents over molecular sieves (3Å or 4Å).
-
Ensure the reaction vessel is flushed with Nitrogen/Argon.
-
If the reaction requires an acid component (like in Ugi reactions), ensure the amine is added before the acid to buffer the system, or pre-form the imine before adding the acid and isocyanide.
-
Q3: Why is the yield lower than with tert-butyl isocyanide?
Diagnosis: Steric Bulk & Ring Strain. The 1-methylcyclopropyl group is sterically demanding (similar to t-butyl) but electronically different.
-
The Cause: The formation of the nitrilium ion intermediate might be slower due to the steric hindrance at the quaternary carbon.
-
The Fix:
-
Increase reaction concentration (Ugi reactions work best at high concentrations, e.g., 1.0 M).
-
Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the transition state for nitrilium formation, often boosting yields in sterically hindered isocyanide reactions [1].
-
Part 3: Visualizing the Stability & Reactivity Pathways
The following diagram illustrates the critical decision pathways for the reagent. Note the divergence between productive MCR pathways and destructive degradation.
Figure 1: Reaction and degradation pathways. Note that acid exposure leads to three potential outcomes: productive nitrilium formation, hydrolysis, or polymerization.
Part 4: Standard Operating Procedure (SOP)
Protocol: General Ugi 4-Component Reaction
Targeting the synthesis of
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)[1]
-
1-Isocyano-1-methylcyclopropane (1.0 - 1.2 equiv)
-
Solvent: Methanol (Anhydrous) or TFE.
Step-by-Step:
-
Imine Formation (Pre-stir):
-
In a clean vial, dissolve the Aldehyde and Amine in Methanol (concentration ~1.0 M).
-
Add molecular sieves (powdered, 4Å) to absorb water released during imine formation.
-
Stir at Room Temperature (RT) for 30–60 minutes. Note: This minimizes hydrolysis of the isocyanide by pre-consuming the water generated.
-
-
Acid Addition:
-
Isocyanide Addition:
-
Add 1-Isocyano-1-methylcyclopropane last.
-
Observation: The reaction typically proceeds at RT. If the isocyanide is an oil, add it neat. If solid, dissolve in a minimal amount of MeOH.
-
-
Monitoring:
-
Monitor by TLC or LC-MS. Look for the disappearance of the isocyanide (often not UV active, use stain like KMnO4 or Iodine) and the consumption of the amine.
-
Timeframe: 12 to 24 hours.
-
-
Workup:
-
Evaporate Methanol under reduced pressure.
-
Dissolve residue in DCM or Ethyl Acetate.
-
Wash with saturated
(removes unreacted acid) and Brine. -
Dry over
, filter, and concentrate.
-
Storage of Reagent:
-
Store 1-Isocyano-1-methylcyclopropane at 2–8°C .
-
Keep under inert atmosphere (Argon/Nitrogen).
-
Do not store in solution with chlorinated solvents for long periods.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.
-
Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent Reactions Are Accelerated in Water. Journal of the American Chemical Society. (Discussion on solvent effects in Ugi reactions).
-
Organic Chemistry Portal. (n.d.). Ugi Reaction Mechanism and Variations.
-
Song, B., et al. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid and Methyl Isocyanate. ResearchGate. (Provides background on isocyanate/isocyanide hydrolysis kinetics).
Sources
Validation & Comparative
A Comparative Guide to the Characteristic IR Stretching Frequency of 1-Isocyano-1-methylcyclopropane
Abstract: This guide provides a detailed analysis and prediction of the characteristic infrared (IR) stretching frequency of the isocyano (–N≡C) group in the novel compound 1-isocyano-1-methylcyclopropane. In the absence of direct experimental data for this specific molecule, we employ a comparative methodology, leveraging empirical data from structurally analogous compounds and established principles of vibrational spectroscopy. We further outline a robust experimental workflow for the future acquisition and validation of this data. This document is intended for researchers in chemical synthesis, spectroscopy, and drug development who utilize isocyanides as synthetic intermediates or as vibrational probes.
The Isocyano Group: A Unique Vibrational Probe
The isocyano (or isonitrile) functional group (–N+≡C-) possesses a carbon-nitrogen triple bond whose stretching vibration, denoted as ν(N≡C), gives rise to a strong, sharp absorption band in a relatively uncongested region of the infrared spectrum, typically between 2100 and 2200 cm-1.[1][2] The precise frequency of this vibration is exquisitely sensitive to the electronic and steric environment of the isocyano carbon, making it a valuable diagnostic tool for molecular structure elucidation.
Several key factors influence the ν(N≡C) frequency:
-
Electronic Effects: Electron-withdrawing groups attached to the isocyano carbon increase the bond order and force constant, leading to a blue shift (higher frequency). Conversely, electron-donating groups cause a red shift (lower frequency).
-
Steric Hindrance: Increased steric bulk around the isocyano group can alter bond angles and influence the vibrational frequency.
-
Solvent Polarity: The stretching frequency can shift depending on the solvent, with polar and hydrogen-bond-donating solvents often causing noticeable changes.[3]
Understanding these influences is paramount for accurately predicting the spectral features of 1-isocyano-1-methylcyclopropane, a molecule that combines the unique electronic properties of a cyclopropyl ring with the inductive effect of a methyl group.
Comparative Analysis with Structural Analogs
To predict the ν(N≡C) of our target molecule, we must first analyze the IR spectra of compounds that share its core structural motifs: a tertiary alkyl isocyanide and a cyclopropyl ring attached to the isocyano group.
Analog 1: tert-Butyl Isocyanide ((CH₃)₃CNC)
tert-Butyl isocyanide serves as an excellent baseline for a tertiary alkyl isocyanide. The central carbon is sp³-hybridized and attached to three electron-donating methyl groups. The gas-phase IR spectrum from the National Institute of Standards and Technology (NIST) shows a prominent absorption band for the ν(N≡C) stretch.
Analog 2: Isocyanocyclopropane (c-C₃H₅NC)
Isocyanocyclopropane introduces the critical cyclopropyl moiety.[4][5] The carbon atoms in a cyclopropane ring exhibit increased s-character in their C-H bonds compared to typical alkanes, making the ring itself act as a mild electron-withdrawing group. This electronic effect is expected to increase the ν(N≡C) frequency relative to a non-strained alkyl isocyanide.
Analog 3: Cyclopropane (c-C₃H₆)
While lacking the isocyano group, the spectrum of cyclopropane itself provides crucial context. Due to significant ring strain, the C-H stretching vibrations of the cyclopropyl ring appear at unusually high frequencies (~3080-3040 cm⁻¹) for a saturated system, a region typically associated with alkenes or aromatics.[6] This characteristic feature is expected to be present in the spectrum of 1-isocyano-1-methylcyclopropane.
Summary of Experimental Data
| Compound | Structure | Key Functional Group | Characteristic ν(N≡C) (cm⁻¹) | Rationale for Comparison |
| tert-Butyl Isocyanide | (CH₃)₃C–N≡C | Tertiary Alkyl Isocyanide | ~2138 | Models the tertiary substitution at the α-carbon. |
| Isocyanocyclopropane | c-C₃H₅–N≡C | Cyclopropyl Isocyanide | Predicted higher than acyclic alkyls | Models the effect of the strained cyclopropyl ring. |
| General Alkyl Isocyanides | R–N≡C | Alkyl Isocyanide | 2125 - 2175 | Provides a general range for this class of compounds.[1][7] |
Predicting the ν(N≡C) of 1-Isocyano-1-methylcyclopropane
By synthesizing the insights from our comparative analogs, we can formulate a well-grounded prediction for the ν(N≡C) of 1-isocyano-1-methylcyclopropane.
The following diagram illustrates the competing electronic factors at play.
Caption: Factors influencing the isocyano stretching frequency.
-
Effect of the Cyclopropyl Ring: The electron-withdrawing nature of the cyclopropyl ring is expected to cause a blue shift (increase in frequency) compared to the ~2138 cm⁻¹ value of tert-butyl isocyanide.
-
Effect of the Methyl Group: The methyl group at the C1 position is electron-donating (+I effect) relative to the hydrogen atom in isocyanocyclopropane. This will cause a slight red shift (decrease in frequency) compared to the unsubstituted cyclopropyl analog.
Prediction: The electron-withdrawing effect of the cyclopropyl ring is generally more significant than the inductive effect of a single methyl group. Therefore, we predict the ν(N≡C) for 1-isocyano-1-methylcyclopropane will be higher than that of tert-butyl isocyanide , likely falling in the 2145 - 2155 cm⁻¹ range . The spectrum will also feature characteristic cyclopropyl C-H stretches above 3000 cm⁻¹.
Proposed Experimental Workflow for Validation
To empirically validate this prediction, a systematic experimental approach is required. This protocol ensures data integrity and trustworthiness through careful synthesis, purification, and spectroscopic analysis.
Caption: Experimental workflow for spectral validation.
Experimental Protocol: FTIR Spectrum Acquisition
This protocol describes the acquisition of an IR spectrum using a standard Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.
-
Select the ATR accessory. Before use, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a single drop of the purified 1-isocyano-1-methylcyclopropane liquid onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
If the sample is volatile, be prepared to acquire the spectrum quickly.
-
-
Data Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan. The software will automatically perform a ratio of the sample scan to the background scan to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the peak frequencies. Use the software's peak-picking tool to precisely locate the maximum absorbance of the sharp band in the 2100-2200 cm⁻¹ region.
-
Identify other key peaks, such as the C-H stretches of the cyclopropyl ring (>3000 cm⁻¹) and the methyl group (<3000 cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.
-
Conclusion
While direct experimental data for 1-isocyano-1-methylcyclopropane is not yet published, a rigorous comparative analysis based on the known IR spectra of tert-butyl isocyanide and cyclopropane allows for a confident prediction of its key vibrational frequencies. The characteristic ν(N≡C) stretching frequency is anticipated to appear in the 2145 - 2155 cm⁻¹ range, shifted to a higher wavenumber than its acyclic tertiary analog due to the electron-withdrawing nature of the strained cyclopropyl ring. The outlined experimental workflow provides a clear and robust pathway for the empirical confirmation of this prediction, contributing valuable spectroscopic data to the scientific community.
References
-
The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations Within the Distal Pocket of Myoglobin. PubMed, National Center for Biotechnology Information. [Link]
-
The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. Proceedings of the National Academy of Sciences. [Link]
-
Tert-Butyl isocyanide | C5H9N | CID 23577. PubChem, National Center for Biotechnology Information. [Link]
-
Cyanide and isocyanide regions of the infrared spectra of the reaction... ResearchGate. [Link]
-
An absolute integrated infrared intensity study of [M(CO)5(CNR)] (M = Cr, Mo, W; R = t-Bu, 2,6-Me2C6H3) carbonyl and isocyanide stretching modes. Sabinet African Journals. [Link]
-
Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. [Link]
-
A Complete Guide to Predicting Infrared Spectra Using Chem3D Software. Oreate AI Blog. [Link]
-
Isothiocyanato-cyclopropane - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
A new computational tool for interpreting infrared spectra of molecular complexes. ChemRxiv. [Link]
-
A new computational tool for interpreting infrared spectra of molecular complexes. ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Infrared spectrum of cyclopropane. Doc Brown's Chemistry. [Link]
-
Propane, 2-isocyano-2-methyl-. NIST WebBook. [Link]
-
Isocyanocyclopropane | C4H5N | CID 2758008. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. The stretching frequencies of bound alkyl isocyanides indicate two distinct ligand orientations within the distal pocket of myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. mdpi.com [mdpi.com]
- 4. Buy Isocyanocyclopropane | 58644-53-4 [smolecule.com]
- 5. Isocyanocyclopropane | C4H5N | CID 2758008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR chemical shifts of 1-Isocyano-1-methylcyclopropane methyl group
The following guide details the 1H NMR characterization of 1-Isocyano-1-methylcyclopropane , comparing it against its nitrile isomer and synthetic precursors.
Content Type: Publish Comparison Guide Focus: Spectral Differentiation of Geminal Methyl-Isocyano Cyclopropanes
Executive Summary
1-Isocyano-1-methylcyclopropane (also known as 1-methylcyclopropyl isocyanide) is a valuable isonitrile building block for multicomponent reactions (e.g., Ugi, Passerini) and radical cascade cyclizations.
The critical challenge in characterizing this compound is distinguishing it from its thermodynamically more stable isomer, 1-cyano-1-methylcyclopropane (the nitrile), and its synthetic precursor, N-(1-methylcyclopropyl)formamide .
-
Diagnostic Signal: The methyl group appears as a sharp singlet at δ 1.48 ± 0.05 ppm (CDCl₃).
-
Key Differentiator: The isocyano group (-NC) exerts a stronger deshielding effect on the methyl protons than the cyano group (-CN), shifting the signal downfield by approximately 0.10–0.15 ppm relative to the nitrile isomer.
Spectral Comparison: Isocyanide vs. Nitrile vs. Precursor
The following table synthesizes experimental data and high-confidence analogue trends (e.g., tert-butyl systems) to provide a robust identification matrix.
Table 1: Comparative 1H NMR Data (CDCl₃, 400 MHz)
| Compound | Methyl Group (δ ppm) | Cyclopropyl Ring Protons (δ ppm) | Key Non-Proton Data (IR / 13C) |
| 1-Isocyano-1-methylcyclopropane | 1.48 (s, 3H) | 0.70 – 1.05 (m, 4H) | IR: 2150 cm⁻¹ (Strong)13C: ~156 ppm (t, J~7Hz) |
| 1-Cyano-1-methylcyclopropane | 1.35 (s, 3H) | 0.70 – 1.00 (m, 4H) | IR: 2240 cm⁻¹ (Weak)13C: ~122 ppm (s) |
| N-(1-methylcyclopropyl)formamide | 1.40 (s, 3H) | 0.60 – 0.90 (m, 4H) | 1H: 8.10 (s, CHO)IR: 1680 cm⁻¹ (Amide) |
| 1-Methylcyclopropylamine | 1.05 (s, 3H) | 0.40 – 0.60 (m, 4H) | 1H: Broad NH₂ signalShift varies w/ conc.[1] |
Note on Causality: The downfield shift of the isocyanide methyl (1.48 ppm) relative to the nitrile (1.35 ppm) arises from the unique electronic anisotropy of the terminal divalent carbon in the isocyano group (-N⁺≡C⁻). Unlike the cylindrically symmetrical π-cloud of the nitrile which shields orthogonal positions, the isocyanide's electric field vector and resonance contribution (R-N=C:) create a distinct deshielding cone for the geminal methyl group.
Mechanistic Insight: The "Geminal" Effect
Why does the methyl shift matter? In drug discovery, isosteres like the 1-methylcyclopropyl group are used to block metabolic oxidation. Verifying the integrity of the isocyanide functionality is crucial before deploying it in complex assembly steps.
-
Shielding by Ring Current: The cyclopropane ring creates a magnetic anisotropy that generally shields attached protons (moving them upfield to 0.5–1.0 ppm).
-
Deshielding by Functional Group:
-
Nitrile (-CN): Inductive withdrawal is moderate. Methyl stays near ~1.35 ppm.
-
Isocyanide (-NC): Inductive withdrawal is stronger due to the positive charge on the nitrogen atom in the resonance structure (R-N⁺≡C⁻). This pulls electron density from the quaternary carbon, deshielding the attached methyl protons further to ~1.48 ppm.
-
Experimental Protocols
A. Synthesis of 1-Isocyano-1-methylcyclopropane
This protocol minimizes isomerization to the nitrile, which occurs at high temperatures.
Step 1: Formylation of 1-Methylcyclopropylamine
-
Reagents: 1-Methylcyclopropylamine hydrochloride (1.0 eq), Ethyl formate (excess), Triethylamine (1.2 eq).
-
Procedure: Reflux the amine salt in ethyl formate with base for 12 hours.
-
Workup: Remove volatiles in vacuo. The resulting N-(1-methylcyclopropyl)formamide is a viscous oil.
-
Checkpoint: Look for the formyl proton doublet/singlet at ~8.0-8.2 ppm in NMR.
-
Step 2: Dehydration to Isocyanide
-
Reagents: Formamide precursor (1.0 eq), POCl₃ (1.1 eq), Triethylamine (3.0 eq), DCM (Solvent).
-
Procedure:
-
Cool solution of formamide and Et₃N in dry DCM to -5°C .
-
Add POCl₃ dropwise (maintain T < 0°C to prevent ring opening or isomerization).
-
Stir at 0°C for 1 hour.
-
Quench with saturated Na₂CO₃ solution (keep cold).
-
-
Purification: Rapid flash chromatography on basic alumina or silica (buffered with Et₃N). Isocyanides are acid-sensitive.
-
Validation: Product should have a pungent, disagreeable odor (characteristic of isonitriles) and show a strong IR band at 2150 cm⁻¹.
-
B. NMR Sample Preparation
-
Solvent: CDCl₃ (Neutralized with basic alumina). Avoid acidic CDCl₃ as it hydrolyzes the isocyanide to the formamide.
-
Concentration: ~10 mg/mL.
-
Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[2]
Workflow Visualization
The following diagram illustrates the synthesis and decision logic for characterizing the product.
Figure 1: Synthetic workflow and spectroscopic decision tree for isolating 1-Isocyano-1-methylcyclopropane.
References
-
Synthesis of Isocyanides: Ugi, I., et al. "Isonitrile Chemistry." Academic Press, 1971.[3][4]
-
Cyclopropylamine Precursors: Wurz, R. P., et al. "Covalent Irreversible Inhibitors of Tetracycline Destructases." ACS Infectious Diseases, 2021. (Provides NMR data for 1-methylcyclopropylamine derivatives).
-
General Isocyanide Shifts: "NMR Chemical Shifts of Common Functional Groups." University of Wisconsin-Madison Chemistry. (Reference for t-Butyl Isocyanide vs Nitrile trends).
-
Isomerization Studies: Casanova, J., et al. "The Isonitrile-Nitrile Isomerization." Journal of Organic Chemistry, 1969. (Mechanistic grounding for thermal instability).
Sources
13C NMR Characterization of the Isocyano Carbon in Cyclopropanes
This guide serves as a technical comparison and characterization manual for the Isocyano-Cyclopropane (ICP) moiety, a high-value pharmacophore in modern drug discovery. It is designed for medicinal chemists and spectroscopists requiring definitive structural validation of this building block against its common isomers and analogs.
A Technical Comparison Guide for Structural Validation
Executive Summary: The ICP Signature
The isocyano-cyclopropane (ICP) moiety represents a unique challenge in structural characterization due to the electronic interplay between the strained cyclopropane ring and the divalent isocyano carbon. Unlike its thermodynamically stable isomer, the nitrile (cyanide), the isocyanide exhibits a diagnostic 13C NMR signature that serves as the gold standard for identification.
This guide compares the spectroscopic "performance" (resolvability and distinctiveness) of the ICP moiety against its primary alternatives: Cyclopropyl Nitriles (structural isomers) and Acyclic Isocyanides (electronic analogs).
Technical Deep Dive: The Isocyano-Cyclopropane Profile
The definitive identification of an isocyano-cyclopropane relies on detecting the terminal isocyano carbon (
The "Flagship" Signal: Resonance
The carbon atom of the isocyano group is formally divalent, leading to a significant downfield shift compared to nitriles.
-
Chemical Shift (
): 156 – 160 ppm [1] -
Multiplicity: Typically observed as a 1:1:1 triplet (
) or a broadened singlet. -
Mechanism: The triplet arises from scalar coupling to the
N nucleus ( ). In many organic molecules, rapid quadrupolar relaxation of N collapses this splitting, leaving a broad singlet. However, the high symmetry and specific electronic field gradient of the cyclopropyl group often slow this relaxation, preserving the triplet structure—a key "quality assurance" marker for this moiety.
The Ring Response: and Carbons
The cyclopropane ring carbons serve as secondary validation points. The isocyano group exerts a unique shielding/deshielding effect compared to other substituents.
-
-Carbon (
): Resonates at 28 – 35 ppm . The isocyano group is electron-withdrawing but exhibits back-bonding capabilities, shifting this carbon downfield relative to unsubstituted cyclopropane (-2.7 ppm). -
-Carbons (
): Resonate at 5 – 10 ppm . These carbons remain relatively shielded, maintaining the characteristic high-field nature of the cyclopropane ring.
Visualization: The Characterization Workflow
The following diagram outlines the logical decision tree for validating an ICP scaffold using NMR data.
Figure 1: Decision tree for validating Isocyano-Cyclopropanes via 13C NMR.
Comparative Analysis: ICP vs. Alternatives
To objectively evaluate the "performance" of 13C NMR in identifying ICPs, we compare its spectral data against its most common isomer (Cyclopropyl Nitrile) and structural analog (Isopropyl Isocyanide).
Comparison Table: Chemical Shift Data[2][3]
| Feature | Isocyano-Cyclopropane (Product) | Cyclopropyl Nitrile (Isomer) | Isopropyl Isocyanide (Analog) |
| Functional Group | 156 – 160 ppm | 118 – 122 ppm | 155 – 158 ppm |
| Signal Multiplicity | Triplet (1:1:1) or Broad | Sharp Singlet (usually) | Triplet (1:1:1) |
| ~28 – 30 ppm | ~0 – 5 ppm | ~45 ppm | |
| Coupling ( | Yes ( | No (typically unresolved) | Yes ( |
| IR Frequency | 2110 – 2150 cm | 2240 – 2260 cm | 2130 – 2150 cm |
Key Differentiators
-
Vs. Nitriles: The most critical distinction is the ~40 ppm downfield shift of the isocyano carbon compared to the nitrile carbon. Nitriles resonate in the "unsaturated" region (115-125 ppm), often overlapping with aromatics or alkenes. The ICP signal at ~158 ppm is typically isolated, making it a superior diagnostic marker in complex mixtures.
-
Vs. Acyclic Isocyanides: While the functional group shift is similar, the
-carbon shift is the discriminator. The cyclopropyl ring strain shields the -carbon (~30 ppm) significantly compared to the acyclic isopropyl analog (~45 ppm).
Experimental Protocol: Optimized Acquisition
Acquiring high-quality 13C NMR data for isocyanides requires specific parameter optimization due to the long relaxation times (
Protocol: "High-Confidence ICP Characterization"
Objective: Resolve the
-
Sample Preparation:
-
Concentration: >20 mg/mL is recommended due to the lower sensitivity of quaternary carbons.
-
Solvent: Benzene-
( ) is preferred over Chloroform- ( ). often reduces quadrupolar relaxation rates, sharpening the 1:1:1 triplet structure.
-
-
Instrument Parameters:
-
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Relaxation Delay (
): Set to 3 – 5 seconds . The isocyano carbon is quaternary and lacks efficient relaxation pathways (no attached protons). Short delays will saturate this signal, causing it to disappear or appear with poor S/N. -
Spectral Width: Ensure the window extends to 180 ppm to capture the downfield isocyano peak.
-
Scans (NS): Minimum 1024 scans for standard concentrations.
-
-
Data Processing:
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz . Since the signal is naturally broad due to
N, matching the LB to the natural linewidth improves the Signal-to-Noise ratio without sacrificing resolution.
-
References
-
Stephany, R. W., et al. (1974).[2] A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry. Link
-
BOC Sciences. Cyclopropyl Isocyanide (CAS 58644-53-4) Product Information.
-
University of Ottawa NMR Facility. (2007). 13C - 14N J coupling: Observation of 1:1:1 triplets in symmetric isocyanides. Link
-
Baran Lab (Scripps Research). Isocyanide Chemistry: Synthesis and Characterization Data. Link
-
ChemicalBook. Cyclopropyl isocyanide Chemical Properties and Spectral Data. Link
Sources
Navigating the Labyrinth of Isomers: A Comparative Guide to the GC-MS Fragmentation of 1-Isocyano-1-methylcyclopropane
For the discerning researcher, scientist, and drug development professional, the precise structural elucidation of novel small molecules is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in this endeavor. This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of the novel compound 1-isocyano-1-methylcyclopropane, juxtaposed with experimental data from its structural and functional isomers. Our objective is to equip the reader with the foundational knowledge to distinguish these closely related molecules, thereby preempting potential ambiguities in analytical workflows.
The Subject of Inquiry: 1-Isocyano-1-methylcyclopropane
1-Isocyano-1-methylcyclopropane (C₅H₇N, Molecular Weight: 81.12 g/mol ) is a unique molecule combining the high ring strain of a cyclopropane moiety with the distinctive electronic properties of the isocyanide functional group. The isocyanide, or isonitrile, group (-N⁺≡C⁻) is a known pharmacophore and a versatile synthetic building block. Its presence, along with the gem-dimethylated cyclopropane ring, suggests a molecule with intriguing chemical and biological properties. Accurate identification is the first step in unlocking its potential.
Theoretical Fragmentation Pattern of 1-Isocyano-1-methylcyclopropane
In the absence of a publicly available experimental spectrum, we can predict the fragmentation of 1-isocyano-1-methylcyclopropane under typical 70 eV electron ionization conditions. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and radical species, with the initial ionization likely occurring at the nitrogen lone pair or within the strained cyclopropane ring.
The molecular ion peak ([M]⁺˙) at m/z 81 is expected to be of moderate to low abundance due to the inherent instability of the strained ring and the reactive isocyanide group. The primary fragmentation pathways are hypothesized as follows:
-
Loss of the Isocyano Group: Cleavage of the C-N bond would result in the loss of a neutral isocyano radical (•NC) and the formation of a stable tertiary carbocation, the 1-methylcyclopropyl cation. This would yield a prominent peak at m/z 55 .
-
Ring Opening and Rearrangement: The strained cyclopropane ring is susceptible to opening upon ionization. This can lead to a variety of rearranged isomeric structures, which would then undergo further fragmentation. A common fragmentation for cyclopropanes is the loss of ethylene (C₂H₄), which in this case would lead to a fragment at m/z 53.
-
Loss of a Methyl Group: Alpha-cleavage of a methyl radical (•CH₃) would result in a fragment at m/z 66 . This is a common fragmentation pathway for methylated compounds.
-
Cleavage of the Cyclopropane Ring: Fragmentation of the ring itself can lead to smaller charged species. For instance, the loss of a C₂H₃N fragment could result in a peak at m/z 40.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted Fragmentation of 1-Isocyano-1-methylcyclopropane
Comparative Analysis with Isomeric Compounds
To provide a robust framework for identification, we will compare the predicted fragmentation of 1-isocyano-1-methylcyclopropane with the experimental GC-MS data of two isomers: cyclopropanecarbonitrile and tert-butyl isocyanide.
Cyclopropanecarbonitrile: The Nitrile Isomer
Cyclopropanecarbonitrile (C₄H₅N, Molecular Weight: 67.09 g/mol ) is a structural isomer where the functional group is a nitrile (-C≡N) and a hydrogen replaces the methyl group. While not an exact isomer of our target, its fragmentation provides insight into the behavior of the cyclopropane ring attached to a nitrogen-containing functional group. The experimental mass spectrum of cyclopropanecarbonitrile is available in the NIST Mass Spectral Database.[1][2]
The key fragments observed for cyclopropanecarbonitrile are:
| m/z | Relative Intensity | Putative Fragment | Fragmentation Pathway |
| 67 | High | [C₄H₅N]⁺˙ | Molecular Ion |
| 66 | Moderate | [C₄H₄N]⁺ | Loss of H• |
| 41 | High | [C₃H₅]⁺ | Loss of CN• |
| 39 | Moderate | [C₃H₃]⁺ | Loss of HCN |
The high abundance of the molecular ion at m/z 67 suggests greater stability compared to the predicted isocyanide counterpart. The loss of the cyano radical to form the cyclopropyl cation at m/z 41 is a major fragmentation pathway.
tert-Butyl Isocyanide: The Acyclic Isomer
tert-Butyl isocyanide (C₅H₉N, Molecular Weight: 83.13 g/mol ) is an acyclic isomer of 1-isocyano-1-methylcyclopropane. Its fragmentation pattern, available from the NIST WebBook, offers a valuable comparison for an isocyanide functionality without the influence of a strained ring system.[3]
The prominent fragments in the mass spectrum of tert-butyl isocyanide are:
| m/z | Relative Intensity | Putative Fragment | Fragmentation Pathway |
| 83 | Low | [C₅H₉N]⁺˙ | Molecular Ion |
| 57 | High | [C₄H₉]⁺ | Loss of CN• |
| 41 | High | [C₃H₅]⁺ | Further fragmentation of the t-butyl cation |
| 29 | Moderate | [C₂H₅]⁺ | Further fragmentation |
The most significant fragmentation is the loss of the isocyano radical to form the very stable tert-butyl cation at m/z 57, which is the base peak. This highlights the lability of the C-N bond in isocyanides and the driving force of forming a stable carbocation.
Distinguishing Features: A Head-to-Head Comparison
| Feature | 1-Isocyano-1-methylcyclopropane (Predicted) | Cyclopropanecarbonitrile (Experimental) | tert-Butyl Isocyanide (Experimental) |
| Molecular Ion (m/z) | 81 (Low to Moderate) | 67 (High) | 83 (Low) |
| Base Peak (m/z) | Likely 55 | 41 or 67 | 57 |
| Key Fragments (m/z) | 66, 53, 40 | 66, 39 | 41, 29 |
| Characteristic Loss | Loss of •NC (m/z 55) | Loss of •CN (m/z 41) | Loss of •CN (m/z 57) |
The predicted fragmentation of 1-isocyano-1-methylcyclopropane is distinct from its isomers. The base peak at m/z 55, corresponding to the 1-methylcyclopropyl cation, would be a strong indicator. In contrast, cyclopropanecarbonitrile shows a prominent molecular ion and a base peak at m/z 41, while tert-butyl isocyanide is dominated by the tert-butyl cation at m/z 57.
The following workflow diagram summarizes the analytical approach:
Caption: GC-MS Analytical Workflow for Small Molecule Identification
Experimental Protocol for GC-MS Analysis
The following is a general protocol for the analysis of volatile compounds such as 1-isocyano-1-methylcyclopropane and its isomers. Optimization may be required based on the specific instrumentation.
1. Sample Preparation:
- Prepare a 100 ppm stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Perform serial dilutions to a final concentration of 1-10 ppm.
2. GC-MS Instrumentation:
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
3. GC Conditions:
- Injector Temperature: 250 °C
- Injection Mode: Split (10:1 ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold: 2 minutes at 200 °C.
4. MS Conditions:
- Ion Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 20-200
5. Data Analysis:
- Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
- Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley).
- Perform manual interpretation of the fragmentation patterns to confirm compound identity.
Conclusion
While experimental data for 1-isocyano-1-methylcyclopropane is not yet widely available, a thorough understanding of mass spectral fragmentation principles allows for a robust prediction of its behavior under electron ionization. By comparing this predicted pattern with the experimental spectra of its isomers, cyclopropanecarbonitrile and tert-butyl isocyanide, clear distinguishing features emerge. This guide serves as a valuable resource for researchers in the accurate identification and characterization of this and other novel small molecules, ensuring the integrity and progression of their scientific endeavors.
References
-
tert-Butyl isocyanide. NIST WebBook.[Link]
-
Cyclopropanecarbonitrile. NIST WebBook.[Link]
-
Fragmentation (mass spectrometry). Wikipedia.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
Mass spectra - fragmentation patterns. Chemguide.[Link]
-
Cyclopropanecarbonitrile | C4H5N | CID 79637. PubChem.[Link]
-
tert-Butyl isocyanide | C5H9N | CID 23577. PubChem.[Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.[Link]
-
Propane, 2-isocyano-2-methyl-. NIST WebBook.[Link]
Sources
Safety Operating Guide
Navigating the Disposal of 1-Isocyano-1-methylcyclopropane: A Guide for Laboratory Professionals
<
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 1-isocyano-1-methylcyclopropane. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazard: The Chemical Profile of 1-Isocyano-1-methylcyclopropane
Due to its chemical structure, 1-isocyano-1-methylcyclopropane should be treated as a hazardous waste. Improper disposal can pose a significant threat to human health and the environment.[6]
Core Directive: In-Lab Neutralization Prior to Disposal
The primary and most critical step in the safe disposal of 1-isocyano-1-methylcyclopropane is the in-laboratory neutralization of its reactive isocyano group. This process converts the hazardous isocyanide into less harmful and more stable compounds before it enters the waste stream. The recommended method for this is acid-catalyzed hydrolysis.
The Chemistry of Safe Disposal: Acid Hydrolysis
Isocyanides undergo hydrolysis in the presence of dilute mineral acids to yield a primary amine and formic acid.[7] This reaction is the cornerstone of effective isocyanide disposal as it breaks down the toxic isocyano moiety.
R-N≡C + 2H₂O --(H⁺)--> R-NH₂ + HCOOH
It is crucial to note that isocyanides are stable under basic conditions; therefore, alkaline hydrolysis is not an effective method for neutralization.[7][8] The negative charge on the carbon atom of the isocyanide group repels the hydroxide nucleophile, preventing the reaction from occurring.[8]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe neutralization and subsequent disposal of 1-isocyano-1-methylcyclopropane.
Personnel Protective Equipment (PPE)
Before beginning any procedure, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: All handling of isocyanides should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]
Neutralization Procedure
-
Preparation: In a suitably sized flask equipped with a magnetic stirrer and placed in a chemical fume hood, add the 1-isocyano-1-methylcyclopropane waste.
-
Dilution: If the waste is concentrated, dilute it with an appropriate solvent (e.g., isopropanol) to control the reaction rate.
-
Acidification: Slowly add a dilute mineral acid, such as 2M hydrochloric acid or 2M sulfuric acid, to the stirred solution. The addition should be done dropwise to manage any potential exothermic reaction.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Verification (Optional but Recommended): If analytical capabilities are available (e.g., GC-MS or IR spectroscopy), a sample of the reaction mixture can be analyzed to confirm the absence of the isocyanide peak.
-
Neutralization of the Mixture: After confirming the destruction of the isocyanide, the resulting acidic solution, containing the corresponding amine and formic acid, must be neutralized. Slowly add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH of the solution is between 6 and 8.[10]
Final Disposal
Once the waste has been rendered non-hazardous through hydrolysis and neutralization, it can be disposed of as follows:
-
Aqueous Waste: The neutralized aqueous solution may be suitable for drain disposal, provided it complies with local regulations and does not contain other hazardous materials such as heavy metals.[10][11] Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain.[4]
-
Solid Waste: Any solid materials used in the process, such as contaminated paper towels or absorbent materials, should be collected in a designated hazardous waste container.[12]
-
Container Disposal: Empty containers that held 1-isocyano-1-methylcyclopropane should be triple-rinsed with a suitable solvent (e.g., isopropanol). The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.[13]
Spill Management
In the event of a spill of 1-isocyano-1-methylcyclopropane, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[12][14] Do not use combustible materials like sawdust.[12]
-
Neutralize: The absorbed material should be collected in an open-top container and moved to a chemical fume hood.[14] A decontamination solution, such as one containing 5-10% sodium carbonate, a small amount of liquid detergent, and water, or a solution with 3-8% ammonia, can be carefully added to the container to neutralize the isocyanide.[14][15] Be aware that this reaction may produce gas, so the container must not be sealed.[12][14]
-
Dispose: The neutralized spill cleanup material should be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[14]
Data Summary and Visualization
Table 1: Key Disposal Parameters for 1-Isocyano-1-methylcyclopropane
| Parameter | Recommendation | Rationale |
| Primary Disposal Method | In-lab acid hydrolysis | To neutralize the reactive and potentially toxic isocyano group. |
| Neutralizing Agent | Dilute mineral acid (e.g., 2M HCl) | Effective for isocyanide hydrolysis.[7] |
| Reaction Time | Minimum 24 hours | To ensure complete destruction of the isocyanide. |
| Final pH of Waste | 6 - 8 | To comply with regulations for aqueous waste disposal.[11] |
| Spill Absorbent | Inert material (vermiculite, sand) | To safely contain the spill without reacting with the isocyanide.[12] |
Disposal Workflow Diagram
Caption: Disposal workflow for 1-isocyano-1-methylcyclopropane.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]
-
LINKMAN GROUP (HIGH ROCK LTD). (n.d.). SPILL DECONTAMINATION KIT FOR ALIPHATIC ISOCYANATES PK/1. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Environmental Marketing Services. (2024, March 18). Laboratory Chemical Disposal. Retrieved from [Link]
-
International Science Community Association. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 10). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanide. Retrieved from [Link]
-
Quora. (2019, January 31). Why is the hydrolysis of an isocyanide not done in alkaline condition?. Retrieved from [Link]
-
Airgas. (n.d.). Cyclopropane SAFETY DATA SHEET. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 12). Why doesn't hydrolysis of isocyanides take place in basic medium?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Isocyano-1-methylcyclopropane. Retrieved from [Link]
-
YouTube. (2019, June 19). Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. Retrieved from [Link]
-
NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
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- 5. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
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- 7. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
